cis-Aconitic anhydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aconitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Aconitic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACONITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-Aconitic Anhydride for Researchers and Drug Development Professionals
Introduction
cis-Aconitic anhydride (CAA) is a cyclic anhydride of cis-aconitic acid, a key intermediate in the Krebs cycle.[1] In the realms of chemical biology and pharmaceutical sciences, it has emerged as a valuable reagent, primarily owing to the unique pH-sensitive nature of the maleic amide bond it forms upon reaction with primary amines.[2][3] This property makes it an intelligent linker, capable of creating conjugates that are stable at physiological pH but dissociate in the mildly acidic environments characteristic of tumor microenvironments and endo-lysosomal compartments.[4][5]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and reactivity to its practical applications in drug delivery and protein modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their work.
Physicochemical Properties
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6318-55-4 | [6][7] |
| Molecular Formula | C₆H₄O₅ | [6] |
| Molecular Weight | 156.09 g/mol | [6] |
| Appearance | White to cream or pale brown crystalline powder | [8] |
| Melting Point | 75-78 °C | [7][9] |
| Synonyms | cis-Propene-1,2,3-tricarboxylic anhydride, 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid | [6][10] |
| Storage Temperature | 2-8°C, under inert gas | [7][10] |
| Key Characteristic | Moisture Sensitive | [7][9][10] |
graph "cis_Aconitic_Anhydride_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="2.6,0!"]; O7 [label="O", pos="3.5,0.75!"]; O8 [label="OH", pos="3.5,-0.75!"]; O9 [label="O", pos="-2.2,1.3!"]; O10 [label="O", pos="2.2,-1.3!"]; H1 [label="H", pos="0,2.2!"]; H2 [label="H2", pos="-2.1,-1.3!"]; // Define invisible nodes for bond centering B1 [pos="0.65,-1.125!", label="", width=0, height=0]; B2 [pos="-0.65,-1.125!", label="", width=0, height=0]; B3 [pos="-1.3,0!", label="", width=0, height=0]; B4 [pos="-0.65,1.125!", label="", width=0, height=0]; B5 [pos="0.65,1.125!", label="", width=0, height=0]; // Draw bonds C1 -- B5; B5 -- C5; C5 -- B1; B1 -- O4; O4 -- B2; B2 -- C3; C3 -- B3; B3 -- C2; C2 -- B4; B4 -- C1; C3 -- H2; C1 -- H1; C2 -- O9 [style=dashed]; C5 -- O10 [style=dashed]; C5 -- C6; C6 -- O7 [style=dashed]; C6 -- O8;
}
Caption: Chemical Structure of this compound.
Synthesis and Purification
This compound is typically prepared via the dehydration of its parent acid, cis-aconitic acid, which can be synthesized from citric acid.[1] For laboratory use, commercial sources are readily available. However, purification may be necessary if the material has been exposed to moisture.
A common purification method involves refluxing the anhydride in a non-polar solvent like xylene or in acetic anhydride to remove any hydrolyzed diacid, followed by evaporation of the solvent and recrystallization from a solvent such as benzene.[9][10] Given its high moisture sensitivity, all manipulations should be performed under anhydrous conditions, and the final product should be stored in a desiccator or under an inert atmosphere.[8][9]
Core Reactivity and the Challenge of Side Reactions
The primary utility of this compound stems from its reaction with primary amines, such as the ε-amino group of lysine residues in proteins or amine-containing drugs.[11][12] The nucleophilic amine attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a maleic amide derivative with a pendant carboxylic acid group.
However, this desired reaction is often beset by competitive side reactions that can significantly impact yield and product purity.[13][14] These include:
-
Hydrolysis: In the presence of water, the anhydride ring readily hydrolyzes to form cis-aconitic acid.
-
Isomerization: The double bond can isomerize from the cis to the more stable trans configuration, yielding trans-aconitic acid derivatives.[14] This is a critical issue, as the trans-isomer does not exhibit the same rapid acid-catalyzed hydrolysis, making it unsuitable for pH-sensitive applications.
-
Decarboxylation: The molecule can lose carbon dioxide, leading to the formation of itaconic acid derivatives.[4][14]
These side reactions, particularly isomerization, result in products that are not degradable under the desired acidic conditions, posing a significant challenge for its use as a pH-sensitive linker.[4][14] Careful control of reaction conditions (e.g., using anhydrous solvents, weakly nucleophilic amines) can help mitigate these undesired pathways.[13][14]
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 6318-55-4 [smolecule.com]
- 3. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. parchem.com [parchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 6318-55-4 [chemicalbook.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-Aconitic Anhydride: Properties, Applications, and Experimental Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of cis-aconitic anhydride, a pivotal reagent in the development of advanced therapeutic systems. We will move beyond its basic chemical identifiers to explore the causality behind its synthesis, its unique reactivity as a pH-sensitive linker, and its practical application in drug delivery, supported by field-proven experimental protocols.
Core Physicochemical Properties
This compound, also known by its IUPAC name 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid, is a cyclic anhydride of cis-aconitic acid.[1] Its fundamental properties are the bedrock of its utility in chemical synthesis.
Table 1: Chemical Identifiers and Core Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₄O₅ | [1][2][3][4][5][6] |
| Molecular Weight | 156.09 g/mol | [1][2][3][4][5][7][8] |
| CAS Number | 6318-55-4 | [2][3][4][5][9][10] |
| EC Number | 228-663-3 | [1][2] |
| Synonyms | cis-Propene-1,2,3-tricarboxylic anhydride |[2][3] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to cream or pale brown crystalline powder | [11] |
| Melting Point | 75-78 °C (lit.) | [2][5][7] |
| Sensitivity | Moisture sensitive | [5][7][12] |
| Storage Temperature | 2-8°C |[7] |
The Chemistry of this compound: Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of this compound is crucial for its effective application. Its structure is not merely a static formula but a gateway to creating dynamic, environmentally responsive systems.
Synthesis Rationale and Purification
The formation of a cyclic anhydride is fundamentally a dehydration reaction of a dicarboxylic acid. cis-Aconitic acid, a tricarboxylic acid, possesses two adjacent carboxyl groups that can undergo intramolecular condensation to form the five-membered anhydride ring. This reaction is typically driven by heat or chemical dehydrating agents.
The purity of the final product is paramount for subsequent conjugation chemistries. A common and effective purification strategy involves recrystallization, often preceded by refluxing in a suitable solvent to remove impurities and residual water.
Experimental Protocol: Purification of this compound
This protocol describes a standard method for purifying commercial-grade this compound.
-
Setup: In a chemical fume hood, place 10 g of this compound into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add 75 mL of xylene to the flask.
-
Reflux: Heat the mixture to reflux with stirring and maintain for 1 hour.[5][7] This step ensures any hydrolyzed species (cis-aconitic acid) is converted back to the anhydride form.
-
Evaporation: After reflux, remove the xylene under reduced pressure using a rotary evaporator until a solid or oily residue remains.
-
Recrystallization: Dissolve the residue in a minimal amount of hot benzene.
-
Causality: Benzene is chosen for its ability to dissolve the anhydride at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.
-
-
Isolation & Drying: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry under a vacuum to remove all residual solvent.
The Anhydride's Key Role: A Gateway to pH-Sensitivity
The true power of this compound in drug development lies in the reactivity of its anhydride ring. It readily undergoes nucleophilic acyl substitution with primary amines (e.g., the ε-amino group of lysine residues on proteins or amine-functionalized carriers) to form a stable amide bond. Crucially, this ring-opening reaction generates a new, free carboxylic acid group proximal to the newly formed amide. This resulting maleamic acid structure is susceptible to acid-catalyzed hydrolysis, making the linkage cleavable in acidic environments.
References
- 1. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 6318-55-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound | 6318-55-4 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
Spectroscopic Characterization of cis-Aconitic Anhydride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-aconitic anhydride (CAS 6318-55-4), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. We will explore not only the spectral data itself but also the underlying principles and experimental considerations for data acquisition.
Introduction to this compound
This compound, with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol , is a cyclic anhydride derived from cis-aconitic acid.[1][2] Its structure, featuring a five-membered ring containing two carbonyl groups and a carboxymethyl side chain, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in subsequent chemical transformations. This guide will serve as a practical reference for interpreting the spectroscopic data of this versatile molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the methylene (-CH₂-) protons and the vinylic (=CH-) proton.
-
Methylene Protons (-CH₂-): These two protons are diastereotopic due to the chiral center created by the substitution on the double bond. Therefore, they are expected to appear as a pair of doublets (an AB quartet) or a multiplet. The electron-withdrawing effect of the adjacent carboxylic acid group and the anhydride ring will shift this signal downfield, likely in the range of 3.5 - 4.0 ppm .
-
Vinylic Proton (=CH-): This proton is attached to the double bond within the anhydride ring. Its chemical shift will be significantly influenced by the anisotropic effects of the two nearby carbonyl groups and the double bond itself. A downfield chemical shift in the region of 6.0 - 6.5 ppm is anticipated for this singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) in anhydride | ~165 - 175 | Characteristic chemical shift for anhydride carbonyl carbons. |
| Carboxyl (C=O) of side chain | ~170 - 180 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| Vinylic (=C-) attached to side chain | ~130 - 140 | Deshielded due to attachment to the electron-withdrawing anhydride and carboxylic acid groups. |
| Vinylic (=CH-) | ~125 - 135 | Shielded relative to the other vinylic carbon. |
| Methylene (-CH₂-) | ~30 - 40 | Aliphatic carbon shifted downfield by the adjacent carboxyl group. |
Note: The exact chemical shifts can be influenced by the solvent used for the NMR experiment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the cyclic anhydride and carboxylic acid moieties.
Key IR Absorption Bands
The most recognizable feature in the IR spectrum of an acid anhydride is the presence of two carbonyl stretching bands.[3] This arises from the symmetric and asymmetric stretching vibrations of the two C=O groups.[3]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| C=O Stretch (Anhydride) | ~1850 and ~1780 | Strong | Asymmetric and symmetric stretching of the cyclic anhydride carbonyls. |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Stretching vibration of the carboxylic acid carbonyl. |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid. |
| C-O-C Stretch (Anhydride) | ~1200 - 1300 | Strong | Stretching vibration of the C-O-C bond within the anhydride ring. |
The presence of the dual carbonyl peaks for the anhydride is a definitive diagnostic feature for this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Fragmentation Pattern
In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 156. The fragmentation of the molecule would likely proceed through the loss of small, stable neutral molecules.
-
Molecular Ion Peak ([M]⁺): m/z = 156
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z = 112.
-
Loss of CO: The anhydride ring can undergo fragmentation with the loss of carbon monoxide (28 Da), leading to fragment ions.
-
Other Fragments: Further fragmentation of the initial daughter ions would lead to a series of smaller fragment ions. PubChem's GC-MS data for aconitic anhydride indicates a top peak at m/z 40.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃), deuterated acetone ((CD₃)₂CO), or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
KBr Pellet Method:
-
Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry
Electron Ionization (EI) Method:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic characterization of this compound, showing how each technique contributes to the final structural confirmation.
Caption: Workflow for the structural confirmation of this compound.
References
Synthesis of cis-Aconitic Anhydride from Citric Acid: A Technical Guide for Researchers
This guide provides a comprehensive, in-depth protocol for the synthesis of cis-aconitic anhydride from citric acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Significance of this compound
This compound is a valuable cyclic anhydride derived from citric acid. Its significance lies in its utility as a pH-sensitive linker in advanced drug delivery systems. The anhydride ring is susceptible to hydrolysis, a reaction whose rate is dependent on pH. This property is exploited to create smart nanocarriers that remain stable at physiological pH (around 7.4) but release their therapeutic payload in the acidic microenvironment of tumors (pH 6.5-6.9) or within intracellular compartments like endosomes and lysosomes.[1] Its applications include the preparation of pH-sensitive anti-tumor prodrug nanoparticles and poly(amino acid)-containing copolymers for targeted therapies.[2][3]
This guide details a robust and reproducible laboratory-scale synthesis, focusing on the dehydration of citric acid, a readily available and inexpensive starting material.
The Chemical Transformation: Mechanism and Rationale
The conversion of citric acid to this compound is fundamentally a dehydration reaction. The process involves the removal of two molecules of water: the first to form an alkene (aconitic acid), and the second to form the cyclic anhydride.
Dehydration to Aconitic Acid
Citric acid, a tricarboxylic acid, possesses a tertiary hydroxyl group. Under strongly acidic and heated conditions, this hydroxyl group is protonated, transforming it into a good leaving group (water). A subsequent elimination reaction, typically following an E1 mechanism, removes a proton from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. This yields a mixture of cis- and trans-aconitic acid.[4] While the trans-isomer is generally the more stable, reaction conditions can be optimized to favor the formation of the desired cis-isomer precursor. Non-enzymatic dehydration using concentrated sulfuric acid is a well-established method for this initial step.[5][6]
Intramolecular Cyclization to the Anhydride
The second dehydration is an intramolecular condensation between two adjacent carboxylic acid groups on the aconitic acid backbone to form the five-membered anhydride ring. This is typically achieved by heating with a strong dehydrating agent, such as acetic anhydride. Acetic anhydride serves a dual purpose: it acts as the dehydrating agent, consuming the water molecule formed during cyclization, and it can also serve as a solvent or co-solvent for the reaction.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system, with clear checkpoints and characterization steps to ensure the identity and purity of the final product.
Safety Precautions
Hazard Warning: This procedure involves corrosive and flammable materials. Strict adherence to safety protocols is mandatory.
-
Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage. It is fatal if inhaled.[7][8]
-
Sulfuric Acid: Highly corrosive, causes severe burns.
-
Solvents (Xylene, Benzene): Flammable and toxic.
-
This compound: Causes severe skin burns and eye damage.[9]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical splash goggles and a face shield.
-
Flame-resistant laboratory coat.
-
All manipulations must be performed within a certified chemical fume hood with adequate ventilation.[10][11][12]
Materials and Apparatus
| Reagent/Apparatus | Grade/Specification | Purpose |
| Citric Acid (monohydrate) | ACS Reagent Grade | Starting Material |
| Sulfuric Acid (conc.) | ACS Reagent Grade | Catalyst for Dehydration |
| Acetic Anhydride | ACS Reagent Grade | Dehydrating/Cyclizing Agent |
| Xylene or Benzene | Anhydrous | Recrystallization Solvent |
| Round-bottom flask | 250 mL, 24/40 joint | Reaction Vessel |
| Reflux condenser | 24/40 joint | Prevent solvent loss |
| Heating mantle | - | Heat source |
| Magnetic stirrer & stir bar | - | Homogeneous mixing |
| Buchner funnel & filter flask | - | Product isolation |
| Rotary evaporator | - | Solvent removal |
Step-by-Step Synthesis Workflow
Step 1: Dehydration of Citric Acid to Aconitic Acid
-
To a 250 mL round-bottom flask, add 21.0 g (0.1 mol) of powdered citric acid monohydrate.
-
In the fume hood, carefully and slowly add a solution of 21.0 g (11.5 mL) of concentrated sulfuric acid in 10.5 mL of water while stirring. The addition is exothermic.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture in a heating mantle to 140-145°C for approximately 7 hours.[5] The solution will turn light brown.
-
Allow the reaction mixture to cool to room temperature. The product, aconitic acid, will begin to crystallize. Further cooling in an ice bath can improve precipitation.
-
Collect the crude aconitic acid solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove residual sulfuric acid.
-
Dry the crude aconitic acid in a vacuum oven at 60-70°C.
Step 2: Cyclization to this compound
-
Place the dried crude aconitic acid into a clean, dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add 75 mL of acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 1-2 hours. This step facilitates the intramolecular cyclization to the anhydride.
-
After reflux, allow the mixture to cool to room temperature.
Step 3: Isolation and Purification
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 75 mL of anhydrous xylene (or benzene). Reflux the mixture for 1 hour to ensure complete dissolution and reaction.[2][3]
-
Evaporate the xylene using a rotary evaporator to obtain the crude this compound.
-
For final purification, recrystallize the crude product from a minimal amount of hot, anhydrous benzene. The anhydride is sensitive to moisture, so anhydrous conditions are crucial.[2][3]
-
Filter the purified crystals, wash with a small amount of cold, anhydrous solvent, and dry thoroughly under vacuum. The expected melting point is in the range of 75-78°C.[13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
Validation of the final product's identity and purity is critical. The following techniques are recommended.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride at approximately 1860 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch from the carboxylic acid starting material (around 3000 cm⁻¹) should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a vinyl proton and protons on the CH₂ group adjacent to the carbonyl.[14]
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the anhydride, the carboxylic acid, and the sp² carbons of the double bond.[9]
-
Physicochemical Properties
| Property | Expected Value | Reference |
| Molecular Formula | C₆H₄O₅ | [9] |
| Molecular Weight | 156.09 g/mol | [13] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 75-78 °C | [3][13] |
Conclusion
This guide provides a detailed, scientifically-grounded protocol for synthesizing this compound from citric acid. By understanding the causality behind each step—from the acid-catalyzed dehydration to the anhydride cyclization and purification—researchers can confidently and safely produce this important reagent. The successful synthesis and characterization of this compound open avenues for its application in the development of next-generation, pH-responsive drug delivery systems and advanced polymer materials.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 6318-55-4 [chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ineos.com [ineos.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.ca [fishersci.ca]
- 12. carlroth.com [carlroth.com]
- 13. This compound 95 6318-55-4 [sigmaaldrich.com]
- 14. hmdb.ca [hmdb.ca]
A Technical Deep Dive: The Role of cis-Aconitic Anhydride in the Krebs Cycle
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive, technically-grounded examination of the chemistry and enzymology surrounding the Krebs cycle, specifically addressing the identity of the intermediate in the conversion of citrate to isocitrate. It moves beyond textbook summaries to dissect the mechanistic evidence and provide actionable experimental frameworks.
Executive Summary
The Krebs cycle is a metabolic linchpin, and a precise understanding of its intermediates is paramount for research and therapeutic innovation. A common point of ambiguity concerns the isomerization of citrate to isocitrate, catalyzed by aconitase. While often simplified, the reaction proceeds via an enzyme-bound intermediate, correctly identified as cis-aconitate. This guide clarifies that cis-aconitic anhydride is not a physiological intermediate of the Krebs cycle . We will explore the chemical and enzymatic rationale for this distinction, detail robust methodologies for analyzing true intermediates, and discuss the implications for metabolic research and drug design.
Deconstructing the Aconitase Reaction: Anhydride vs. Aconitate
The second step of the Krebs cycle is the stereospecific isomerization of citrate, a tertiary alcohol, into isocitrate, a secondary alcohol. This conversion is essential as it positions the hydroxyl group for the subsequent oxidative decarboxylation.[1] The reaction is catalyzed by the enzyme aconitase (aconitate hydratase) and proceeds through a dehydration-hydration mechanism, which generates an intermediate.[2][3]
The critical distinction lies in the identity of this intermediate:
-
cis-Aconitate: The conjugate base of cis-aconitic acid, this tricarboxylic acid is the scientifically accepted, enzyme-bound intermediate.[4][5] It is formed when aconitase removes a molecule of water from citrate.[2]
-
This compound: This is a cyclic anhydride formed by the intramolecular dehydration of cis-aconitic acid.[6] While a valid chemical entity used in organic synthesis,[7][8] its formation in the aqueous environment of the mitochondrial matrix is highly unfavorable. Anhydrides are reactive and readily hydrolyze in the presence of water, making the existence of a stable anhydride intermediate within an aqueous enzymatic active site a thermodynamic improbability.
Therefore, the central thesis of this guide is that the role of "this compound" as a Krebs cycle intermediate is a misconception. The true intermediate is cis-aconitate .
The Aconitase Active Site: A Mechanistic Proof
The catalytic mechanism of aconitase provides compelling evidence for a cis-aconitate intermediate. Aconitase is an iron-sulfur protein containing a [4Fe-4S] cluster in its active form.[9][10] This cluster is not involved in a redox reaction here but plays a crucial role in substrate binding and catalysis.
The Catalytic Cycle:
-
Binding: Citrate binds to the active site, where one of its carboxyl groups and the hydroxyl group coordinate with a specific iron atom (Feα) of the [4Fe-4S] cluster.[11]
-
Dehydration: Key amino acid residues, such as Serine-642 acting as a base and Histidine-101 acting as an acid, facilitate the elimination of water.[2][3] Ser-642 abstracts a proton from C2 of citrate, while His-101 protonates the C3 hydroxyl group, allowing it to leave as H₂O.[2] This forms the double-bonded, enzyme-bound cis-aconitate intermediate.
-
Reorientation: A contentious and critical step involves the reorientation of the cis-aconitate intermediate. One hypothesis suggests that the intermediate is released from the enzyme and re-binds in a flipped orientation, while another proposes it flips while remaining bound.[2][10] This "flip" is necessary for the stereospecific addition of water to form isocitrate.[11]
-
Hydration: The catalytic residues reverse their roles. A water molecule, activated by the iron cluster, attacks C2, while a proton is added to C3, completing the stereospecific hydration to form isocitrate.[2]
This precise, enzyme-controlled mechanism is tailored for the manipulation of a carboxylate ion (cis-aconitate), not the formation and subsequent hydrolysis of a chemically distinct anhydride.
Caption: Aconitase catalytic pathway showing citrate isomerization via enzyme-bound cis-aconitate.
Experimental Framework for Intermediate Analysis
Investigating Krebs cycle intermediates requires meticulous sample handling and highly sensitive analytical methods due to their low physiological concentrations and rapid turnover.[12]
Protocol 1: Metabolite Quenching and Extraction from Cell Culture
Expertise & Causality: The primary challenge is to halt all enzymatic activity instantaneously to capture an accurate metabolic snapshot. The choice of quenching solution and temperature is non-trivial. Cold liquid nitrogen provides the most rapid temperature drop, while an 80% methanol solution at low temperature serves the dual purpose of keeping enzymes inactive and efficiently extracting polar metabolites like organic acids.
Methodology:
-
Culture Preparation: Grow cells to the desired confluency (e.g., 80-90%).
-
Quenching: Aspirate the culture medium. Immediately place the culture dish on a bed of dry ice and add 1 mL of ice-cold 80% methanol. Alternatively, for suspension cells, rapidly pellet and flash-freeze the pellet in liquid nitrogen before adding the extraction solvent.
-
Cell Lysis & Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. For tissue, homogenize the flash-frozen sample in the cold solvent.
-
Incubation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.
-
Clarification: Centrifuge the extract at >14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) without heat. The dried pellet can be stored at -80°C.
Protocol 2: LC-MS/MS for Targeted Quantification
Trustworthiness & Self-Validation: This protocol's integrity relies on stable isotope-labeled internal standards. For example, adding commercially available ¹³C-labeled citrate to the extraction solvent at Step 3 allows for precise quantification. This standard experiences the exact same extraction, derivatization (if any), and ionization effects as the endogenous analyte, thereby correcting for experimental variability and ensuring accuracy.
Methodology:
-
Reconstitution: Reconstitute the dried metabolite pellet in a defined volume (e.g., 100 µL) of a suitable solvent (e.g., 50% methanol in water) for analysis.
-
Chromatography:
-
Column: Use a column designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) or a suitable reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution, for instance, from 95% aqueous mobile phase (e.g., 10 mM ammonium acetate in water) to 95% organic mobile phase (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Use negative mode electrospray ionization (ESI), as carboxylic acids are readily deprotonated.
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves programming the instrument to detect specific mass transitions for each analyte (e.g., for cis-aconitate and isocitrate, which are isomers, and citrate).
-
Example Transitions: While specific transitions must be optimized, a precursor ion for aconitate/isocitrate would be m/z 173.0, and for citrate, m/z 191.0.
-
-
Quantification: Generate a standard curve using known concentrations of pure standards. Quantify the endogenous metabolites by comparing their peak area ratios relative to the internal standard against the standard curve.
Caption: Workflow for robust quantification of Krebs cycle intermediates from biological samples.
Data Presentation and Chemical Properties
A clear comparison of the relevant molecules underscores their distinct nature.
Table 1: Comparative Properties of Aconitase-Related Species
| Property | Citric Acid | cis-Aconitic Acid | Isocitric Acid | This compound |
| Molecular Formula | C₆H₈O₇ | C₆H₆O₆ | C₆H₈O₇ | C₆H₄O₅ |
| Molar Mass ( g/mol ) | 192.12 | 174.11 | 192.12 | 156.09 |
| Physiological Role | Aconitase Substrate | Enzyme-Bound Intermediate | Aconitase Product | Not a physiological intermediate |
| Stability (Aqueous) | High | Moderate | High | Low (hydrolyzes)[7] |
| Melting Point (°C) | 153 | 125 | 162-165 | 75-78[13] |
Implications for Drug Development and Research
While this compound is not a direct player, a deep understanding of the aconitase reaction is vital for therapeutic design. Aconitase is a target for certain toxins and is of interest in diseases involving metabolic dysfunction.
-
Enzyme Inhibition: The classic example is fluoroacetate, a poison that is metabolically converted to fluorocitrate. Fluorocitrate binds with high affinity to the aconitase active site, potently inhibiting the enzyme and halting the Krebs cycle.[9] Studying the binding of such inhibitors provides a roadmap for designing novel modulators of aconitase activity.
-
Metabolic Reprogramming: In fields like oncology and immunology, understanding metabolic flux is critical. For instance, in activated macrophages, the Krebs cycle is "broken," and citrate is diverted out of the mitochondria. This citrate is used for fatty acid synthesis and also converted to itaconate (via cis-aconitate), a metabolite with antimicrobial and anti-inflammatory properties.[14] Targeting these metabolic branch points requires a precise knowledge of the enzymes and intermediates involved.
Conclusion
Scientific rigor demands precision. In the context of the Krebs cycle, the intermediate that bridges citrate and isocitrate is unequivocally cis-aconitate . Its anhydride, while a valid synthetic reagent, has no established role as a physiological intermediate due to thermodynamic and mechanistic constraints. For researchers in metabolism and drug discovery, this distinction is not merely academic; it is foundational for building accurate metabolic models, designing valid experiments, and identifying viable therapeutic targets. The protocols and frameworks presented here offer a guide to achieving the necessary accuracy in the study of these fundamental pathways.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Aconitase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 6318-55-4 [chemicalbook.com]
- 9. Mechanism [chem.uwec.edu]
- 10. Aconitase [collab.its.virginia.edu]
- 11. Steric and conformational features of the aconitase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 95 6318-55-4 [sigmaaldrich.com]
- 14. A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of cis-Aconitic anhydride in various organic solvents
An In-Depth Technical Guide to the Solubility of cis-Aconitic Anhydride in Organic Solvents
Abstract
This compound is a pivotal reagent in the development of advanced drug delivery systems and functional polymers, prized for its ability to introduce pH-sensitive moieties. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, controlling purity, and designing effective formulation strategies. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this paper establishes a predictive framework based on the molecule's physicochemical properties and the known solubility of analogous cyclic anhydrides. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine solubility in their specific solvent systems, ensuring reproducible and reliable results.
Introduction: The Significance of this compound
This compound (CAS 6318-55-4) is a cyclic anhydride of cis-aconitic acid, featuring both a reactive anhydride ring and a pendant carboxylic acid group.[1][2] This unique bifunctional structure makes it an invaluable building block in medicinal chemistry and materials science. Its primary application lies in the "aconititylation" of molecules, a process that conjugates the anhydride to amine or hydroxyl groups. This reaction creates an amide or ester linkage that is stable at physiological pH but hydrolyzes in the acidic environment of endosomes or tumors. This pH-responsive behavior is the cornerstone of its use in creating sophisticated "smart" drug delivery vehicles, such as pH-sensitive anti-tumor prodrug nanoparticles and copolymers for targeted release.[3][4]
The success of these synthetic endeavors is critically dependent on solvent selection. The solvent must not only dissolve the anhydride to a sufficient concentration but also be compatible with its reactive nature and the other reactants in the system. Therefore, a deep understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for innovation.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with the solvent. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid | [1][2] |
| CAS Number | 6318-55-4 | |
| Molecular Formula | C₆H₄O₅ | [1] |
| Molecular Weight | 156.09 g/mol | [1] |
| Melting Point | 75-78 °C | [3] |
| Appearance | White to cream or pale brown crystalline powder | [2] |
| Key Structural Features | Cyclic anhydride ring, unconjugated double bond, carboxylic acid group | |
| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to cis-aconitic acid | [3][5] |
The structure of this compound imparts a dualistic nature to its solubility. The polar anhydride and carboxylic acid functionalities suggest an affinity for polar solvents. However, the five-membered hydrocarbon ring backbone provides some non-polar character. A critical consideration is the compound's high reactivity towards water and other nucleophilic protic solvents (e.g., alcohols), which can lead to solvolysis and ring-opening, particularly upon heating.[5][6] This reactivity must not be confused with solubility; while the resulting diacid may be soluble, the parent anhydride has been consumed.
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides a foundational model for predicting solubility. Polar solvents are better at solvating polar solutes, and non-polar solvents are better for non-polar solutes. Based on this principle and empirical data from structurally similar cyclic anhydrides such as maleic, succinic, and phthalic anhydride, we can construct a predicted solubility profile for this compound.[7][8][9]
Table 2: Predicted Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, capable of strong dipole-dipole interactions. Often an excellent solvent for anhydrides.[10] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity effectively solvates the polar groups of the anhydride.[8] | |
| Acetone | Moderate to High | A good polar aprotic solvent, expected to be effective. Solubility of analogous anhydrides is high.[8][9] | |
| Acetonitrile | Moderate | Less polar than DMSO/DMF but should still be a viable solvent.[9] | |
| Tetrahydrofuran (THF) | Moderate | A moderately polar ether, likely a good solvent, but less effective than more polar aprotic options. | |
| Polar Protic | Methanol, Ethanol | Reactive / Moderate | The anhydride is susceptible to solvolysis (reaction) with alcohols, forming monoesters. While it may appear to "dissolve," a chemical reaction is occurring. Use at low temperatures may be possible. |
| Water | Reactive / Low | Rapidly hydrolyzes to form cis-aconitic acid. The anhydride itself has low solubility in water.[5][6] | |
| Ester | Ethyl Acetate | Low to Moderate | Moderately polar. Expected to be a moderate solvent, with solubility likely increasing significantly with temperature.[7][9] |
| Aromatic | Benzene, Toluene | Low (at RT) | Recrystallization from benzene is possible, indicating low solubility at room temperature but higher solubility when heated.[3] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Lower polarity suggests it will be a less effective solvent than polar aprotic options. |
| Non-Polar | Hexane, Cyclohexane | Very Low | The significant polarity of the anhydride makes it unlikely to dissolve in non-polar aliphatic solvents.[7] |
Disclaimer: This table is predictive. It is imperative to experimentally verify solubility for any critical application.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, the following protocol, based on the isothermal equilibrium method, is provided for accurate and reliable solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (various)
-
Analytical balance (±0.1 mg)
-
Vials with Teflon-lined screw caps
-
Constant temperature incubator/shaker or magnetic stir plate with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Drying oven or vacuum desiccator
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Preparation: Dry all glassware thoroughly in an oven to remove residual moisture.
-
Sample Addition: To a series of pre-weighed vials, add an excess amount of this compound. An excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Under an inert atmosphere (to minimize moisture contamination), add a precise volume (e.g., 5.0 mL) of the desired anhydrous solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. This duration is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 4 hours at the same constant temperature.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step removes any undissolved microcrystals.
-
Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum desiccator until a constant weight of the dried solute is achieved.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S = (Weight of dried solute / Volume of supernatant withdrawn) * 100
-
Validation: Repeat the experiment at least three times for each solvent to ensure reproducibility and calculate the mean and standard deviation.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Solvent Selection Logic for Synthesis
Choosing a solvent involves balancing solubility with reactivity and downstream processing. The ideal solvent should fully dissolve reactants without inducing unwanted side reactions.
Caption: Decision-making flowchart for selecting a reaction solvent.
Conclusion
While quantitative solubility data for this compound remains scarce in public literature, a robust predictive framework can be established based on its molecular structure and comparison with analogous compounds. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF and low solubility in non-polar hydrocarbons. Its reactivity with protic solvents like water and alcohols is a critical limiting factor for its use. This guide provides researchers and drug development professionals with both a theoretical understanding and a practical, detailed protocol to experimentally determine the solubility of this compound, empowering them to optimize their synthetic and formulation processes with precision and confidence.
References
- 1. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 6318-55-4 [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Biochemical mechanism of cis-Aconitic anhydride in cellular processes
An In-depth Technical Guide to the Biochemical Mechanisms of cis-Aconitic Anhydride and its Metabolite, cis-Aconitate, in Cellular Processes
Abstract
This compound and its hydrated form, cis-aconitate, occupy a unique nexus in cellular biochemistry, bridging central metabolism with the intricate regulation of iron homeostasis. While cis-aconitate is classically known as a fleeting intermediate in the Krebs cycle, the chemical reactivity of its anhydride form and the dual functionality of the enzyme that metabolizes it—aconitase—reveal a more complex role in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of these mechanisms for researchers, scientists, and drug development professionals. We will dissect the enzymatic handling of cis-aconitate by aconitase, explore the "iron-sulfur switch" that interconverts cytosolic aconitase (ACO1) into Iron Regulatory Protein 1 (IRP1), and examine the potential of this compound as a reactive electrophile for covalent protein modification. This document synthesizes field-proven insights with detailed experimental protocols, offering a comprehensive resource for investigating its multifaceted cellular functions.
Introduction: A Tale of Two Molecules
At the heart of this guide are two interconvertible molecules: cis-aconitate, the tricarboxylic acid, and this compound, its dehydrated, cyclic counterpart. In a biological context, cis-aconitate is the predominant form, serving as an essential, enzyme-bound intermediate in the isomerization of citrate to isocitrate, a critical step in the Krebs (Tricarboxylic Acid) cycle.[1][2] This cycle is the central hub of cellular respiration, responsible for generating the bulk of cellular ATP.
However, the existence of the anhydride form, even if transient or localized, introduces a second key chemical property: electrophilicity. Anhydrides are reactive towards nucleophiles, such as the amine and thiol groups found in proteins. This reactivity has been harnessed in biotechnology to create pH-sensitive linkages in drug delivery systems.[3][4][5][6][7] This guide will explore the established and hypothesized cellular roles stemming from these two distinct chemical personalities.
The Aconitase Hub: Metabolism Meets Iron Regulation
The primary biochemical mechanism involving cis-aconitate is mediated by the enzyme aconitase (Aconitate hydratase; EC 4.2.1.3).[1][8] Eukaryotic cells contain two major isoforms: the mitochondrial aconitase (ACO2), a dedicated Krebs cycle enzyme, and a cytosolic aconitase (ACO1).[2] ACO1 is a bifunctional, or "moonlighting," protein that possesses a remarkable dual role central to cellular homeostasis.[9][10][11]
Enzymatic Function: The Krebs Cycle Intermediate
In its enzymatic form, aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. This is not a simple one-step reaction but a two-step process of dehydration followed by hydration, with cis-aconitate as a tightly bound intermediate.[2][12] The reaction mechanism requires the enzyme's iron-sulfur [4Fe-4S] cluster, which directly coordinates with the substrate.[1][13]
The prevailing model suggests that after citrate binds to the active site, a water molecule is eliminated to form cis-aconitate. This intermediate then physically flips or rotates 180° within the active site before a water molecule is added back in a different orientation to produce isocitrate.[1][11][13] This elegant "flip" mechanism ensures the correct (2R,3S) stereochemistry of the isocitrate product, which is essential for the subsequent reaction catalyzed by isocitrate dehydrogenase.[1]
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 6318-55-4 [chemicalbook.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. Aconitase - Creative Enzymes [creative-enzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Molecule of the Month: Aconitase and Iron Regulatory Protein 1 [pdb101.rcsb.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Selective inhibition of the citrate-to-isocitrate reaction of cytosolic aconitase by phosphomimetic mutation of serine-711 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereochemistry and Reactivity: A Comparative Analysis of cis-Aconitic Anhydride and trans-Aconitic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of organic chemistry and biochemistry, seemingly subtle structural variations can lead to profound differences in chemical reactivity and biological function. This principle is vividly illustrated by the isomers of aconitic acid and its corresponding anhydride. cis-Aconitic acid is a fleeting intermediate in the Krebs cycle, essential for cellular metabolism, while its geometric isomer, trans-aconitic acid, is a more stable, naturally abundant compound found in plants like sugarcane.[1][2] The dehydration of the cis-isomer yields cis-aconitic anhydride, a highly reactive molecule that has become a cornerstone in the design of advanced drug delivery systems.
This guide provides an in-depth exploration of the core chemical differences between this compound and trans-aconitic acid. Moving beyond a simple recitation of properties, we will delve into the mechanistic underpinnings of their distinct stabilities, reactivities, and applications. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is not merely academic; it is critical for the rational design of experiments, the synthesis of novel materials, and the development of targeted therapeutics. We will examine why one is a tool for pH-sensitive conjugation while the other serves as a robust bio-based building block, providing practical insights and methodologies for their characterization and strategic deployment.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental differences between this compound and trans-aconitic acid originate from their distinct molecular geometries. trans-Aconitic acid, a tricarboxylic acid, exists as the more thermodynamically stable E-isomer due to reduced steric hindrance between the carboxylic acid groups.[3][4] In contrast, this compound is a cyclic molecule formed from the intramolecular dehydration of the less stable Z-isomer, cis-aconitic acid. This cyclic structure locks the molecule in a strained, high-energy conformation, rendering it significantly more reactive.
Caption: Chemical structures of this compound and trans-Aconitic Acid.
The divergent structures give rise to distinct physicochemical properties, which are critical for their respective applications. These are summarized in the table below.
| Property | This compound | trans-Aconitic Acid | Rationale for Difference |
| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic anhydride | (E)-prop-1-ene-1,2,3-tricarboxylic acid[5] | The cis/trans (or Z/E) designation refers to the geometry around the carbon-carbon double bond. The anhydride is formed from the cis-isomer. |
| Molecular Formula | C₆H₄O₅[6] | C₆H₆O₆[5] | The anhydride has lost one molecule of water (H₂O) compared to the acid. |
| Molecular Weight | 156.09 g/mol [6] | 174.11 g/mol [5] | Reflects the loss of a water molecule during anhydride formation. |
| Physical State | Colorless to pale yellow solid[7] | White crystalline solid[1] | Both are solids at room temperature. |
| Melting Point | 75-78 °C | 187-191 °C[1][5] | The planar, symmetric structure of the trans-isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, requiring more energy to melt. The anhydride's structure is less stable. |
| Stability | Moisture-sensitive; thermally unstable[8][9] | Thermodynamically stable; the predominant natural form[2][4] | The strained five-membered ring of the anhydride is energetically unfavorable and prone to hydrolysis. The trans configuration of the acid minimizes steric repulsion. |
| Key Reactive Group | Cyclic Anhydride | Three Carboxylic Acids | The anhydride is a potent acylating agent. The acid's reactivity is centered on standard carboxylic acid chemistry (e.g., esterification, salt formation). |
| Acidity (pKa) | N/A (hydrolyzes to cis-aconitic acid) | pKa1: 2.80, pKa2: 4.46[10] | trans-Aconitic acid is a polyprotic acid with three dissociable protons. |
Part 2: Chemical Reactivity and Stability
The utility of these molecules is defined by their reactivity profiles. This compound is sought for its controlled instability, whereas trans-aconitic acid is valued for its robustness.
The High Reactivity of this compound: A pH-Sensitive Tool
The reactivity of this compound is dominated by the electrophilicity of its two carbonyl carbons within the strained ring. This makes it an excellent acylating agent, particularly for primary amines. This reaction forms an amide bond and regenerates a carboxylic acid, which is the cornerstone of its use in pH-sensitive drug delivery.[7]
Mechanism of Action: The reaction with a primary amine (e.g., on a drug molecule or carrier) proceeds via nucleophilic acyl substitution. The resulting conjugate contains an amide bond and a newly freed carboxylic acid. The spatial arrangement of the double bond and the two carboxyl groups in the resulting maleamic acid derivative creates a pH-sensitive linker. At physiological pH (~7.4), the linker is stable. However, in mildly acidic environments (pH 4.5-6.5), such as those found in tumor microenvironments or endosomes, the neighboring carboxylic acid group catalyzes the intramolecular hydrolysis of the amide bond, releasing the conjugated molecule.[7]
Experimental Pitfalls and Strategic Considerations: The high reactivity of this compound is a double-edged sword. During conjugation reactions, several side reactions can compete with the desired amidation, leading to inactive products.[11][12]
-
Hydrolysis: As an anhydride, it is highly susceptible to hydrolysis, reverting to cis-aconitic acid. Therefore, reactions must be conducted in anhydrous organic solvents or under carefully controlled aqueous conditions.
-
Isomerization & Decarboxylation: Under certain conditions, especially in aqueous media, the anhydride can isomerize or decarboxylate, forming derivatives of itaconic acid.[11] These side-products lack the pH-sensitivity of the desired conjugate.[12]
Causality Behind Experimental Choices: To maximize the yield of the desired pH-sensitive conjugate, a scientist must mitigate these side reactions.
-
Solvent Choice: Using anhydrous aprotic solvents like DMF or DMSO is preferred to prevent premature hydrolysis.
-
Temperature Control: Reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to disfavor isomerization and decomposition pathways.
-
Stoichiometry and pH: Careful control of the stoichiometry and the use of non-nucleophilic bases to scavenge protons can drive the reaction toward the desired product.
The Robust Nature of trans-Aconitic Acid: A Bio-based Building Block
In stark contrast, trans-aconitic acid's stability makes it an ideal monomer for polymerization and a reliable cross-linking agent.[4] Its reactivity is that of a typical unsaturated polycarboxylic acid.
-
Esterification and Polymerization: The three carboxylic acid groups can be esterified to produce polyesters. These bio-based polymers are valuable in tissue engineering and as plasticizers.[4][13]
-
Cross-Linking: trans-Aconitic acid can act as an effective cross-linking agent for polymers like starch, creating films with reduced water solubility and swelling.[4] The unsaturated double bond also offers a site for further chemical modification via addition reactions.[2]
Isomeric Interconversion
cis- and trans-aconitic acid can interconvert, with the equilibrium favoring the more stable trans-isomer.[2] This isomerization is influenced by pH and temperature.[14] The formation of this compound from its parent acid is typically achieved by dehydration, often by refluxing in acetic anhydride.[8]
Caption: Equilibrium and reaction pathways between aconitic acid isomers and the anhydride.
Part 3: Analytical Characterization and Differentiation
Accurate identification and differentiation of this compound and trans-aconitic acid are crucial for quality control and reaction monitoring. Spectroscopy provides definitive methods for this purpose.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing between the cis and trans isomers of aconitic acid based on the chemical shift and coupling constants of the olefinic (vinylic) proton.
-
trans-Aconitic Acid: The olefinic proton appears further downfield (~6.60 ppm) and typically shows as a triplet with a small 4-bond coupling constant (⁴J ≈ 0.8 Hz) to the adjacent methylene protons.[15]
-
cis-Aconitic Acid/Anhydride: The olefinic proton of the cis-isomer is more shielded and appears upfield (~5.74 ppm). It also presents as a triplet but with a larger coupling constant (⁴J ≈ 1.4 Hz).[15] The anhydride will show a similar pattern for its vinylic proton, but will lack the broad carboxylic acid proton signals.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the acids, DMSO-d₆ or CDCl₃ for the anhydride). For D₂O, the acidic protons will exchange and will not be visible.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Use a standard pulse program. Ensure sufficient relaxation delay (e.g., 5 seconds) for quantitative analysis.
-
Data Analysis: Integrate the peaks to determine relative proton counts. Analyze the chemical shifts and coupling constants of the olefinic proton to assign the isomer. The absence of broad -COOH peaks (typically >10 ppm in DMSO-d₆) and the presence of the characteristic olefinic signal confirm the anhydride structure.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the anhydride functional group.
-
This compound: The key feature is the presence of two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. For cyclic anhydrides, these typically appear around 1850 cm⁻¹ (asymmetric, weaker) and 1780 cm⁻¹ (symmetric, stronger).[16][17]
-
trans-Aconitic Acid: The spectrum is dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acids (typically 2500-3300 cm⁻¹) and a strong, broad C=O stretching band around 1700 cm⁻¹. The characteristic double peak of the anhydride is absent.
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the key functional group regions. Look for the characteristic double C=O stretch for the anhydride or the broad O-H and single C=O stretch for the carboxylic acid.
Part 4: Applications in Research and Drug Development
The distinct chemical personalities of this compound and trans-aconitic acid dictate their applications.
This compound: The Smart Linker
The primary application is in the construction of pH-sensitive drug delivery systems.[7] By conjugating a therapeutic agent (e.g., an anticancer drug, a peptide) to a carrier (e.g., a polymer, nanoparticle, or antibody) using the anhydride, a "smart" prodrug is created.[7][18] This prodrug remains stable and inactive in the bloodstream (pH 7.4) but releases its payload in the acidic environment of a tumor or within a cell's lysosome, enhancing therapeutic efficacy and reducing systemic toxicity.[7][19]
Caption: Workflow for pH-sensitive drug delivery using a this compound linker.
trans-Aconitic Acid: The Green Platform Chemical
trans-Aconitic acid is recognized as a top value-added chemical that can be sourced from renewable feedstocks like sugarcane.[4][13] Its applications are broad:
-
Biopolymers: It serves as a monomer for creating biodegradable polyesters and as a cross-linker to improve the properties of bio-based materials.[4][20]
-
Agrochemicals: It has demonstrated potential as a non-toxic, biodegradable nematicide, offering an environmentally friendly alternative to traditional pesticides.[13][21]
-
Chemical Synthesis: It is a versatile starting material for the synthesis of other valuable compounds, including surfactants and itaconic acid.[2][22]
Conclusion
This compound and trans-aconitic acid are not interchangeable. They are distinct chemical entities whose value is unlocked by understanding their fundamental differences in structure, stability, and reactivity. The anhydride is a strained, reactive molecule perfectly suited for creating sophisticated, environmentally responsive linkers in drug delivery. Its successful application demands careful control of reaction conditions to avoid unwanted side reactions. Conversely, trans-aconitic acid is a stable and robust platform chemical derived from renewable resources, ideal for building polymers and materials. For the modern scientist, mastering the chemistry of both molecules opens a diverse toolkit for tackling challenges in fields ranging from polymer science to targeted cancer therapy.
References
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 4. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Aconitic acid | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Buy this compound | 6318-55-4 [smolecule.com]
- 8. Page loading... [wap.guidechem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Aconitic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. studenttheses.uu.nl [studenttheses.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. This compound | 6318-55-4 [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Leveraging cis-Aconitic Anhydride for pH-Sensitive Drug Release
Introduction: The Imperative for Environmentally-Triggered Drug Delivery
The pursuit of targeted therapeutics—delivering potent pharmacological agents directly to diseased tissues while sparing healthy cells—is a cornerstone of modern drug development. A key strategy in this endeavor is the design of "smart" drug delivery systems that remain stable in systemic circulation (pH ~7.4) but release their payload in response to specific microenvironmental triggers. The acidic microenvironment of tumors and the progressively lower pH within cellular endosomes and lysosomes (pH 4.5-6.5) present a prime opportunity for such targeted release.[1][2]
Cis-aconitic anhydride (CAA) has emerged as a critical tool for engineering this pH sensitivity.[1][3] This small molecule serves as a linker, covalently attaching a drug to a carrier molecule (such as a polymer, nanoparticle, or antibody) via an amide bond. The unique structural feature of the resulting cis-aconityl bond is its remarkable stability at physiological pH and its rapid, acid-catalyzed hydrolysis in mildly acidic conditions.[1] This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for synthesis and characterization, and a methodology for validating the pH-sensitive release profile of drug conjugates utilizing this elegant system.
Section 1: The Chemical Mechanism of pH-Dependent Hydrolysis
The efficacy of this compound as a pH-sensitive linker is rooted in its molecular architecture. When CAA reacts with a primary amine on a drug molecule, it forms a cis-aconityl amide bond. The magic lies in the neighboring carboxylic acid group (β-carboxyl group) on the aconityl moiety.
-
At Physiological pH (7.4): The β-carboxyl group is deprotonated and negatively charged. This electrostatic repulsion prevents it from approaching the amide bond, rendering the linker stable.
-
At Acidic pH (4.5 - 6.5): The β-carboxyl group becomes protonated. This neutral state allows it to act as an intramolecular catalyst, facilitating a ring-closing reaction that cleaves the amide bond and releases the drug.[1]
This intramolecular catalysis is significantly more efficient for the cis-isomer compared to the trans-isomer, where the carboxyl group is sterically hindered from participating in the reaction.[4] This results in a much faster drug release at acidic pH for the cis-aconityl conjugate. For example, the half-life of doxorubicin release from a PVA-cis-ADOX conjugate at pH 5.0 was found to be 3 hours, which was 4.7-fold shorter than that from the corresponding trans-isomer (14 hours).[4]
Figure 1: Mechanism of pH-sensitive drug release using a cis-aconityl linker. The linker is stable at physiological pH but undergoes rapid hydrolysis upon protonation in acidic intracellular compartments.
Section 2: Protocol for Conjugation of this compound to an Amine-Containing Drug
This protocol details the synthesis of a cis-aconityl-doxorubicin (CAD) conjugate, a widely cited example. The principles can be adapted for other drugs containing a primary amine.
Materials:
-
Doxorubicin Hydrochloride (DOX·HCl)
-
This compound (CAA)
-
1,4-Dioxane
-
Sodium Hydroxide (NaOH), 0.5 M
-
Hydrochloric Acid (HCl), 1 M
-
Deionized (DI) Water, ice-cold
-
Ice bath, magnetic stirrer, pH meter
-
Reaction vessel (e.g., round-bottom flask)
Methodology:
-
Drug Solubilization: Dissolve 200 mg of doxorubicin hydrochloride in 20 mL of DI water in the reaction vessel. Place the vessel in an ice bath and begin gentle stirring. The low temperature is critical to minimize side reactions and degradation.
-
Anhydride Preparation: In a separate vial, dissolve 300 mg of this compound in 1 mL of 1,4-dioxane.[5] Dioxane is used as a water-miscible organic solvent to ensure the anhydride is fully dissolved before addition.
-
Controlled Addition: Slowly add the this compound solution dropwise to the stirring doxorubicin solution.
-
pH Adjustment & Reaction: Immediately upon addition, the pH of the mixture will drop. Use a calibrated pH meter and carefully add 0.5 M NaOH dropwise to adjust the pH to 9.0, maintaining it between 8.5 and 9.0.[5] This basic pH facilitates the nucleophilic attack of the drug's primary amine on the anhydride ring. Continue the reaction in the ice bath with stirring for 20 minutes.
-
Neutralization & Quenching: After 20 minutes, quench the reaction by adjusting the pH to 7.0 with cold 1 M HCl.[5] Continue stirring for an additional 20 minutes.
-
Purification: The resulting product mixture will contain the desired cis-aconityl-DOX, the trans-isomer, unreacted DOX, and hydrolysis byproducts. Purification is essential and is typically achieved using High-Performance Liquid Chromatography (HPLC).[4] A C18 column with a gradient of water and acetonitrile (both often containing a small amount of trifluoroacetic acid) is commonly used. Fractions corresponding to the cis- and trans-isomers are collected separately.
-
Lyophilization: The purified fractions are flash-frozen and lyophilized to obtain the final product as a solid powder. Store at -20°C or below, protected from moisture.[3]
Section 3: Protocol for Characterization of the Drug-Linker Conjugate
Confirmation of successful synthesis and characterization of the conjugate's identity and purity are non-negotiable steps.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the covalent attachment of the aconityl linker to the drug.
-
Procedure: Dissolve a small sample of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The spectrum should show characteristic peaks from both the drug molecule and the aconityl linker. For instance, in the ¹H NMR of cis-aconityl-DOX, new peaks appear around 6.1 and 6.8 ppm, which are attributed to the vinyl protons (CH=C) of the aconityl moiety, confirming conjugation.[5]
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the conjugate.
-
Procedure: Use a high-resolution mass spectrometry technique like Time-of-Flight (TOF-MS) or Orbitrap MS.
-
Expected Result: The obtained mass should correspond to the calculated molecular weight of the drug-linker conjugate. This provides definitive evidence of a 1:1 conjugation.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess purity and separate isomers.
-
Procedure: Use an analytical HPLC method, often the same or similar to the one used for purification.
-
Expected Result: The chromatogram of the purified cis-isomer should show a single, sharp peak, indicating high purity. The retention times will differ between the free drug, the cis-conjugate, and the trans-conjugate, allowing for their complete separation and quantification.[4]
Figure 2: Workflow for the synthesis and characterization of a cis-aconityl drug conjugate.
Section 4: Protocol for In Vitro pH-Sensitive Release Study
This protocol provides a framework for quantifying the rate of drug release from the conjugate at physiological versus acidic pH. The dialysis method is a common and effective approach.[6][7]
Materials:
-
Purified drug-linker conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer or Citrate-Phosphate Buffer, pH 5.5
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to pass through but small enough to retain the conjugate.
-
Shaking incubator or water bath set to 37°C
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Methodology:
-
Preparation: Dissolve a known concentration of the drug-conjugate in pH 7.4 PBS.
-
Dialysis Setup: Transfer a precise volume (e.g., 1 mL) of the conjugate solution into a dialysis cassette.
-
Release Experiment:
-
Condition 1 (Physiological): Place one cassette into a large volume (e.g., 100 mL) of pre-warmed pH 7.4 PBS in a beaker.
-
Condition 2 (Acidic): Place a second, identical cassette into a large volume of pre-warmed pH 5.5 buffer.
-
-
Incubation: Place both beakers in a shaking incubator at 37°C to simulate physiological temperature.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the buffer outside the dialysis cassette (the dialysate). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.[8]
-
Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry (at the drug's λ_max) or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions. Plot the % cumulative release versus time.
Data Presentation:
The results should be summarized in a table for clear comparison.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | ~2-5% | ~20-30% |
| 4 | ~4-8% | ~40-55% |
| 8 | ~7-12% | ~65-80% |
| 24 | ~10-18% | >90% |
| 48 | ~15-25% | >95% |
| Note: These are representative expected values. Actual release kinetics will depend on the specific drug, carrier, and conjugate structure. |
The expected outcome is a significantly accelerated release profile at pH 5.5 compared to the minimal release observed at pH 7.4, providing direct evidence of the linker's pH-sensitive functionality.[9]
Section 5: Applications and Broader Considerations
The cis-aconityl linker is not limited to conjugating free drugs. It is a versatile tool used in more complex drug delivery systems:
-
Polymer-Drug Conjugates: CAA can be used to attach drugs to polymers like poly(vinyl alcohol) or poly(ethylene glycol) (PEG), creating macromolecular prodrugs.[3][4]
-
Nanoparticle Systems: The linker can attach drugs to the surface of or within nanoparticles, liposomes, or even metal-organic frameworks (MOFs) like ZIF-8 for targeted delivery.[1][5]
-
Peptide/Protein Conjugation: It has been successfully used to conjugate therapeutic peptides and proteins, enabling their intracellular release.[10]
Key Considerations for Experimental Design:
-
Purity of Anhydride: Use high-purity this compound. Contamination with the trans-isomer or hydrolyzed aconitic acid can lead to inefficient reactions and stable (non-cleavable) byproducts.[11]
-
Side Reactions: Be aware of potential side reactions like decarboxylation or isomerization, which can be influenced by solvent and temperature.[2]
-
Steric Hindrance: The accessibility of the primary amine on the drug molecule can affect conjugation efficiency. Highly hindered amines may require longer reaction times or modified conditions.
-
Solubility: The solubility of the final conjugate can be very different from the parent drug. Ensure appropriate solvent systems are used for purification and formulation.
By understanding the fundamental chemistry and applying these robust protocols, researchers can effectively harness the power of this compound to develop the next generation of pH-responsive, targeted drug delivery systems.
References
- 1. Buy this compound | 6318-55-4 [smolecule.com]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems [mdpi.com]
- 8. Fabrication and In Vitro Evaluation of pH-Sensitive Polymeric Hydrogels as Controlled Release Carriers [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation and Characterization of pH-Responsive Nanoparticles Using a cis-Aconitic Anhydride Linker
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the synthesis, formulation, and characterization of pH-responsive nanoparticles utilizing a cis-aconitic anhydride linker. It details the underlying chemical principles, offers step-by-step experimental protocols, and explains the rationale behind key procedural choices.
Introduction
Stimuli-responsive nanoparticles represent a frontier in targeted drug delivery, designed to release therapeutic payloads in response to specific physiological cues within the body.[1] One of the most exploited triggers is the pH differential between healthy tissues (pH ≈ 7.4) and the microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH 5.0–6.5).[1][2][3] Nanoparticles that remain stable in circulation but release their cargo in these acidic regions can significantly enhance therapeutic efficacy while minimizing systemic toxicity.[4]
This compound is a versatile chemical moiety used to impart pH-sensitivity to drug delivery systems.[5][6] By reacting it with an amine-containing drug, a cis-aconityl amide linkage is formed. This bond is uniquely susceptible to hydrolysis under mildly acidic conditions, facilitated by an intramolecular catalytic mechanism. This guide provides the scientific foundation and practical protocols for leveraging this chemistry to create advanced, pH-responsive nanoparticles for targeted therapeutic delivery.
Section 1: The Principle of cis-Aconityl Linkage for pH-Sensitivity
The core of this technology lies in the specific chemical structure and reactivity of this compound. When reacted with a nucleophilic group on a drug molecule, typically a primary amine (-NH₂), the anhydride ring opens to form a stable amide bond. This reaction simultaneously generates a free carboxylic acid group spatially positioned near the newly formed amide linkage.
At physiological pH (7.4), this carboxyl group is deprotonated and the amide bond is stable. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This protonated state enables the carboxyl group to act as an intramolecular catalyst, dramatically accelerating the hydrolysis of the adjacent amide bond and releasing the free drug.[7] The cis-isomer is significantly more effective than its trans counterpart in this regard, with studies showing a 4.7-fold faster drug release from cis-aconityl conjugates at pH 5.0.[7] This pH-dependent cleavage is the key to creating a "smart" drug delivery system.[8]
Section 2: Nanoparticle Formulation via Self-Assembly
Once the drug is conjugated to the pH-sensitive linker, this "prodrug" must be formulated into a nanoparticle. A common and effective strategy involves creating an amphiphilic conjugate that can self-assemble in an aqueous environment. This is often achieved by attaching a hydrophilic polymer, such as polyethylene glycol (PEG), to the drug-linker construct.[9]
The resulting amphiphilic molecule has a hydrophobic part (the drug) and a hydrophilic part (PEG). When introduced into water, these molecules spontaneously arrange themselves to minimize unfavorable interactions, forming core-shell nanoparticles. The hydrophobic drug cores are shielded from the aqueous environment by a hydrophilic PEG shell. This PEG shell also provides "stealth" properties, helping the nanoparticles evade recognition by the immune system and prolonging their circulation time in the body.[10] A widely used method to induce this self-assembly is nanoprecipitation, or the solvent displacement method.[11]
Section 3: Intracellular Trafficking and Triggered Release
The ultimate goal of this nanoparticle design is to deliver the therapeutic agent inside the target cancer cells. Due to their small size, nanoparticles are readily taken up by cells through a process called endocytosis. Once inside the cell, they are enclosed within a membrane-bound vesicle called an endosome.
The cell then actively pumps protons into the endosome, causing its internal pH to drop from the extracellular pH of 7.4 to a more acidic pH of 5.5-6.0. The endosome eventually matures into a lysosome, where the pH drops even further to 4.5-5.0. This natural acidification process is the trigger for drug release.[2] The acidic environment protonates the free carboxyl group on the aconityl linker, initiating the rapid hydrolysis of the amide bond and releasing the active drug directly into the cell's interior, where it can exert its therapeutic effect.[7]
Section 4: Critical Parameters and Characterization
Thorough characterization is essential to ensure the synthesis of effective and reproducible nanoparticles. The following table summarizes the key techniques and their purpose.
| Parameter | Technique(s) | Purpose | Typical Values / Expected Outcome |
| Conjugate Identity | NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the drug-linker conjugate.[7] | Spectra consistent with the expected molecular structure and weight. |
| Purity | HPLC | To assess the purity of the conjugate and quantify unreacted drug.[7] | High purity peak (>95%) for the conjugate. |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | To measure the average hydrodynamic diameter and polydispersity index (PDI). | Size: 50-200 nm; PDI: < 0.2 for a monodisperse population. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoparticles.[12] | Spherical, monodisperse nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge, which relates to colloidal stability.[12] | Negative or near-neutral potential, typically -5 to -20 mV for PEGylated particles. |
| Drug Loading | UV-Vis Spectroscopy, HPLC | To quantify the amount of drug encapsulated within the nanoparticles. | Varies by formulation; typically reported as DLC and EE. |
| pH-Responsive Release | Dialysis, HPLC/UV-Vis | To confirm that drug release is significantly faster at acidic pH than at neutral pH.[9] | >80% release at pH 5.0 in 24h; <20% release at pH 7.4 in 24h. |
Key Definitions:
-
Drug Loading Content (DLC %): (Weight of loaded drug / Total weight of nanoparticles) × 100
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug used) × 100
Section 5: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed in a suitable laboratory environment with appropriate personal protective equipment (PPE). Concentrations and volumes may need optimization depending on the specific drug and polymer used.
Protocol 5.1: Synthesis of Doxorubicin-cis-Aconityl (DOX-Aco) Conjugate
This protocol describes the conjugation of doxorubicin (DOX) to this compound.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bars
-
Round bottom flasks
Procedure:
-
Prepare DOX Base: Dissolve 10 mg of DOX·HCl in 5 mL of anhydrous DMF. Add a 3-fold molar excess of TEA to neutralize the hydrochloride and deprotonate the amine group of DOX. Stir under an inert atmosphere (argon) for 2 hours at room temperature.
-
Anhydride Addition: In a separate flask, dissolve a 1.5-fold molar excess of this compound in 2 mL of anhydrous DMF.[13]
-
Reaction: Slowly add the this compound solution dropwise to the DOX solution. Let the reaction proceed overnight (12-16 hours) at room temperature, protected from light and under an inert atmosphere.
-
Precipitation: Pour the reaction mixture into 100 mL of cold diethyl ether with vigorous stirring. A precipitate (the DOX-Aco conjugate) will form.
-
Purification: Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 min). Wash the pellet twice with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry the final product under vacuum to obtain the DOX-Aco conjugate as a red powder.
-
Characterization: Confirm the structure and purity of the conjugate using HPLC, ¹H NMR, and Mass Spectrometry.
Protocol 5.2: Formulation of Nanoparticles via Nanoprecipitation
This protocol uses a polymer-drug conjugate (e.g., mPEG-Aco-DOX) to form nanoparticles. The synthesis of the full amphiphilic polymer is an advanced step not detailed here, but this protocol applies to a pre-synthesized amphiphilic conjugate.
Materials:
-
Amphiphilic conjugate (e.g., mPEG-Aco-DOX)
-
Acetone or Tetrahydrofuran (THF), HPLC grade
-
Deionized (DI) water
-
Small glass vial and magnetic stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Dissolve Conjugate: Dissolve 5 mg of the amphiphilic conjugate in 1 mL of acetone (or THF). Vortex briefly to ensure complete dissolution.
-
Prepare Aqueous Phase: Place 5 mL of DI water in a small glass vial and stir vigorously with a magnetic stir bar.
-
Nanoprecipitation: Using a syringe, rapidly inject the organic solution (from step 1) into the stirring DI water. A milky suspension should form immediately as the nanoparticles self-assemble.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow the organic solvent to evaporate completely.
-
Purification (Optional): To remove any non-encapsulated material, the nanoparticle suspension can be filtered through a 0.45 µm syringe filter or purified using dialysis against DI water.
-
Storage: Store the final nanoparticle suspension at 4°C.
Protocol 5.3: Characterization of Nanoparticles
Procedure:
-
DLS and Zeta Potential: Dilute a small aliquot of the nanoparticle suspension in DI water. Analyze using a Zetasizer or similar instrument to determine the hydrodynamic diameter, PDI, and zeta potential.
-
TEM: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to sit for 1 minute. Wick off the excess liquid with filter paper. Allow the grid to air dry completely before imaging with a transmission electron microscope.
-
Drug Loading: a. Lyophilize a known volume of the nanoparticle suspension to obtain the total weight. b. Dissolve a known weight of the lyophilized nanoparticles in a solvent that disrupts the particles (e.g., DMF or DMSO). c. Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for the drug (e.g., ~485 nm for DOX). d. Calculate the drug concentration using a standard curve of the free drug. e. Calculate DLC and EE using the formulas provided in Section 4.
Protocol 5.4: In Vitro pH-Responsive Drug Release Study
Materials:
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Shaking incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Pipette 1 mL of the nanoparticle suspension into a pre-soaked dialysis tube. Securely close both ends.
-
Dialysis: Place the dialysis tube into a beaker containing 50 mL of pH 7.4 PBS. Place a second, identical sample into a beaker with 50 mL of pH 5.0 acetate buffer.
-
Incubation: Place both beakers in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the buffer from outside the dialysis bag. Immediately replace it with 1 mL of fresh buffer to maintain a constant volume.
-
Quantification: Analyze the collected samples using a UV-Vis spectrophotometer or HPLC to determine the concentration of the released drug.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions to visualize the pH-responsive release profile.
Conclusion
The use of this compound as a pH-sensitive linker provides a robust and elegant method for developing advanced drug delivery nanoparticles. The protocols and principles outlined in this guide demonstrate a clear pathway from chemical conjugation to nanoparticle formulation and characterization. By exploiting the natural pH gradients within cellular environments, these systems offer immense potential for targeted therapies, particularly in oncology, to improve treatment outcomes and reduce adverse side effects.[4][14] Further optimization of polymer chemistry and drug combinations will continue to expand the utility of this powerful platform technology.
References
- 1. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano-Engineered Delivery of the Pro-Apoptotic KLA Peptide: Strategies, Synergies, and Future Directions [mdpi.com]
- 3. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Nanoparticles in Cancer Treatment: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 6318-55-4 [chemicalbook.com]
- 7. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Polymer-Drug Conjugate Nanoparticles Based on Lactic and Itaconic Acid [mdpi.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. Inorganic Nanomaterials Used in Anti-Cancer Therapies:Further Developments [mdpi.com]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of pH-Sensitive Copolymers Using cis-Aconitic Anhydride
Introduction: Harnessing pH Gradients for Targeted Drug Delivery
In the landscape of advanced drug delivery, stimuli-responsive polymers have emerged as a cornerstone technology, enabling the precise delivery of therapeutic agents to specific pathological sites.[1][2][3][4][5] Among these, pH-sensitive copolymers are of particular interest due to their ability to exploit the subtle yet significant pH variations within the human body.[6][7] Diseased tissues, such as solid tumors, and intracellular compartments, like endosomes and lysosomes, often exhibit a more acidic microenvironment (pH 5.0-6.8) compared to the physiological pH of blood and healthy tissues (pH 7.4).[8][9] This differential provides a unique opportunity for targeted drug release, minimizing off-target effects and enhancing therapeutic efficacy.
Cis-aconitic anhydride is a versatile reagent for imparting pH sensitivity to polymers.[10] Its anhydride group can readily react with primary amines on a polymer backbone to form an amide bond. The key to its functionality lies in the neighboring carboxylic acid group, which participates in an intramolecular hydrolysis of the amide linkage under mildly acidic conditions, leading to the cleavage of the bond and the release of a conjugated drug.[11][12] This application note provides a comprehensive, step-by-step protocol for the synthesis of a pH-sensitive copolymer by modifying a primary amine-containing polymer with this compound. We will delve into the rationale behind each step, potential challenges, and essential characterization techniques.
Mechanism of pH-Sensitivity: The Role of this compound
The pH-responsive nature of the aconityl linkage stems from the intramolecular catalysis of amide bond hydrolysis by the neighboring carboxylic acid group. At physiological pH (7.4), the carboxylic acid is deprotonated and the amide bond is relatively stable. However, in an acidic environment (pH < 6.5), the carboxylic acid becomes protonated, facilitating a nucleophilic attack on the amide carbonyl, leading to bond cleavage.[11][12]
It is crucial to be aware of potential side reactions during the synthesis, such as decarboxylation and isomerization of the this compound to the more stable trans isomer.[8][13][14] The trans isomer does not exhibit the same pH sensitivity, and its formation can compromise the desired functionality of the final copolymer.[11][14] Careful control of reaction conditions is therefore paramount.
Visualizing the Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of a pH-sensitive copolymer using this compound.
Caption: Workflow for the synthesis and characterization of a pH-sensitive copolymer.
Detailed Protocol: Synthesis of a pH-Sensitive Poly(allylamine)-co-(N-cis-aconityl-allylamine)
This protocol describes the modification of poly(allylamine) hydrochloride (PAH), a polymer with primary amine groups, with this compound.[15][16] The degree of modification can be controlled by adjusting the molar ratio of the anhydride to the amine groups on the polymer.
Materials and Equipment
| Material/Equipment | Specifications | Supplier (Example) |
| Poly(allylamine) hydrochloride (PAH) | Mw ~15,000 g/mol | Sigma-Aldrich |
| This compound | ≥95% | Sigma-Aldrich |
| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% | Fisher Scientific |
| Dialysis tubing | MWCO 3.5 kDa | Spectrum Labs |
| Lyophilizer (Freeze-dryer) | Labconco | |
| Magnetic stirrer with heating plate | IKA | |
| Schlenk flask and line | Chemglass | |
| Standard laboratory glassware | VWR | |
| pH meter | Mettler Toledo | |
| FTIR Spectrometer with ATR | PerkinElmer | |
| NMR Spectrometer | 400 MHz or higher | Bruker |
| Deuterated solvents (DMSO-d₆) | Cambridge Isotope Labs |
Safety Precautions
-
This compound is corrosive and can cause severe skin burns and eye damage.[17][18] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]
-
Anhydrous DMSO is a combustible liquid and can be absorbed through the skin. Handle with care and avoid contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[17][18][19][20][21]
Step-by-Step Synthesis Procedure
1. Preparation of Poly(allylamine) Free Base
-
Rationale: The starting material, poly(allylamine) hydrochloride, has its amine groups protonated. To make them available for reaction with the anhydride, they must be deprotonated to the free amine form.
-
Procedure:
-
Dissolve 1 g of poly(allylamine) hydrochloride in 20 mL of deionized water.
-
While stirring, slowly add 1 M NaOH dropwise until the pH of the solution reaches 10-11.
-
Dialyze the solution against deionized water (MWCO 3.5 kDa) for 48 hours, changing the water every 6-8 hours to remove the salt (NaCl).
-
Freeze-dry the purified poly(allylamine) solution to obtain a white, fluffy solid. Store under vacuum or in a desiccator.
-
2. Conjugation Reaction
-
Rationale: This is the core step where the pH-sensitive aconityl groups are attached to the polymer backbone. The reaction is performed in an anhydrous polar aprotic solvent like DMSO to prevent hydrolysis of the anhydride. A molar excess of the anhydride is often used to drive the reaction, but the ratio can be adjusted to control the degree of modification.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 200 mg of the prepared poly(allylamine) free base in 10 mL of anhydrous DMSO. Stir until fully dissolved.
-
In a separate vial, dissolve the desired amount of this compound in 5 mL of anhydrous DMSO. For a 50% modification of the amine groups, a 1:0.5 molar ratio of amine monomer units to anhydride is a good starting point.
-
Slowly add the this compound solution to the polymer solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.
-
3. Purification
-
Rationale: After the reaction, unreacted this compound and its hydrolysis product, cis-aconitic acid, must be removed from the copolymer. Dialysis is an effective method for this, as the small molecules can pass through the pores of the dialysis membrane while the larger polymer is retained.
-
Procedure:
-
Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa).
-
Dialyze against deionized water for 48-72 hours. Initially, change the water frequently (every 4-6 hours) to efficiently remove the bulk of the unreacted reagents, then less frequently (every 8-12 hours).
-
4. Product Isolation
-
Rationale: Lyophilization (freeze-drying) removes the water from the purified polymer solution without causing the polymer to collapse, resulting in a fluffy, easily soluble powder.
-
Procedure:
-
Freeze the dialyzed polymer solution at -80°C until completely solid.
-
Lyophilize the frozen solution until all the water has sublimated, typically for 48-72 hours.
-
The final product, a white to pale yellow solid, is the pH-sensitive copolymer. Store it in a desiccator to prevent moisture absorption.
-
Characterization of the pH-Sensitive Copolymer
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new copolymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the covalent attachment of the aconityl groups to the polymer backbone by identifying key functional groups.
-
Expected Results:
-
A decrease in the intensity of the N-H bending vibration of the primary amine (around 1600 cm⁻¹).
-
The appearance of new characteristic peaks for the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹).
-
The appearance of a strong carbonyl peak from the carboxylic acid of the aconityl group (around 1720 cm⁻¹).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To provide detailed structural information and to quantify the degree of modification.
-
Procedure: Dissolve a small amount of the lyophilized copolymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Results:
-
The appearance of new peaks in the olefinic region (around 5.5-6.5 ppm) corresponding to the protons on the double bond of the aconityl moiety.
-
By comparing the integration of these new peaks to the integration of the polymer backbone protons, the percentage of amine groups modified with this compound can be calculated.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the molecular weight and polydispersity index (PDI) of the synthesized copolymer.
-
Expected Results: A single, relatively narrow peak indicates a successful polymerization without significant side reactions like cross-linking. The molecular weight should increase compared to the starting polymer, corresponding to the addition of the aconityl groups.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low degree of modification | - Incomplete deprotonation of the starting polymer.- Hydrolysis of this compound due to moisture.- Insufficient reaction time or temperature. | - Ensure the pH is ≥10 during the free base preparation.- Use anhydrous solvents and perform the reaction under an inert atmosphere.- Increase the reaction time or slightly elevate the temperature (e.g., to 40°C). |
| Poor solubility of the final product | - High degree of modification leading to increased hydrophobicity.- Inter-chain cross-linking. | - Reduce the molar ratio of this compound in the reaction.- Ensure the reaction is performed in a sufficiently dilute solution. |
| Lack of pH-sensitivity | - Isomerization of this compound to the trans form.[11][14]- Undesired side reactions like decarboxylation.[8][14] | - Maintain a neutral to slightly basic pH during the reaction.- Avoid high temperatures during the synthesis and purification steps. |
Conclusion
The synthesis of pH-sensitive copolymers using this compound offers a robust and versatile platform for the development of advanced drug delivery systems. By carefully controlling the reaction conditions to favor the desired amide bond formation while minimizing side reactions, researchers can create copolymers that are stable at physiological pH but release their therapeutic payload in the acidic microenvironments characteristic of many diseases. The detailed protocol and characterization methods provided in this application note serve as a comprehensive guide for scientists and drug development professionals seeking to harness the power of pH-responsive polymers for targeted therapies.
References
- 1. scialert.net [scialert.net]
- 2. docsdrive.com [docsdrive.com]
- 3. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH Sensitive Drug Delivery Systems: A Review (2011) | V. Balamurali | 142 Citations [scispace.com]
- 6. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Sensitive Polymers for Drug Delivery [kci.go.kr]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 6318-55-4 [smolecule.com]
- 11. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cis-Aconityl spacer between daunomycin and macromolecular carriers: a model of pH-sensitive linkage releasing drug from a lysosomotropic conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. An overview of polyallylamine applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supramolecular citrate poly allylamine hydrochloride nanoparticles for citrate delivery and calcium oxalate nanocrystal dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. CIS-ACONITIC ACID - Safety Data Sheet [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging cis-Aconitic Anhydride for Acid-Labile Drug Conjugates
Introduction: The Imperative for Precision in Drug Delivery
In the landscape of modern therapeutics, particularly in oncology, the ability to selectively deliver potent cytotoxic agents to diseased tissues while sparing healthy cells is paramount. This targeting paradigm has driven the development of sophisticated drug delivery systems, among which antibody-drug conjugates (ADCs) have emerged as a clinically successful modality. A critical component of these targeted therapies is the linker, the chemical bridge connecting the targeting moiety (e.g., an antibody) to the therapeutic payload. The linker's properties dictate the stability of the conjugate in circulation and the efficiency of drug release at the target site.
Acid-labile linkers are a cornerstone of this field, designed to exploit the pH gradient between the neutral environment of the bloodstream (pH ~7.4) and the acidic milieu of intracellular compartments like endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[1][] This differential stability allows for the conjugate to remain intact during systemic circulation, minimizing off-target toxicity, and then to efficiently release its payload upon internalization into the target cell.[1][][4]
Among the repertoire of acid-sensitive chemical motifs, the maleic acid amide system, and specifically derivatives of cis-aconitic anhydride, have garnered significant attention. The unique structural feature of a cis-oriented carboxylic acid adjacent to an amide bond provides a mechanism for intramolecular catalysis of amide hydrolysis under mildly acidic conditions.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound for the creation of acid-labile drug conjugates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss critical considerations for the successful design and characterization of these promising therapeutic constructs.
The Chemistry of cis-Aconitylation: A Tale of Two Isomers
The reaction of this compound with a primary or secondary amine, typically present on a drug molecule, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of an amide bond. This reaction generates a new carboxylic acid group, which is crucial for the acid-labile nature of the resulting linker.
However, a critical aspect of this chemistry is the potential for the formation of two isomeric products: the cis-aconityl amide and its corresponding trans-isomer.[7] The cis-isomer is the desired product, as the proximity of the newly formed carboxylic acid to the amide bond is essential for efficient intramolecular catalysis of hydrolysis at low pH. The trans-isomer, where the carboxylic acid is positioned away from the amide, exhibits significantly slower hydrolysis rates.[7]
Furthermore, the reaction can be complicated by side reactions such as decarboxylation and double bond isomerization, which can lead to the formation of non-labile byproducts.[8][9] Careful control of reaction conditions is therefore essential to maximize the yield of the desired cis-aconityl conjugate.
Visualizing the Core Mechanism
To better understand the process, the following diagram illustrates the reaction of this compound with an amine-containing drug and the subsequent pH-dependent hydrolysis.
Figure 1. Reaction of this compound and subsequent pH-triggered drug release.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of cis-aconityl-drug conjugates. Optimization of these protocols will be necessary depending on the specific properties of the drug and carrier molecule.
Protocol 1: Synthesis of a cis-Aconityl-Drug Derivative
This protocol describes the initial modification of an amine-containing drug with this compound.
Materials:
-
Amine-containing drug
-
This compound[10]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Base Addition: Add TEA or DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the carboxylic acid formed during the reaction.
-
Anhydride Addition: In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add this solution dropwise to the drug solution over a period of 30 minutes at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold, stirred anhydrous diethyl ether to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with cold diethyl ether. Further purification can be achieved by flash column chromatography on silica gel or by preparative HPLC. The choice of purification method will depend on the polarity and stability of the product.
-
Characterization: Confirm the structure and purity of the cis-aconityl-drug derivative using the analytical techniques outlined in the "Characterization of Conjugates" section below.
Critical Considerations:
-
Moisture Sensitivity: this compound is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis.[10]
-
Isomer Separation: The reaction may produce a mixture of cis and trans isomers.[7] Chromatographic separation (e.g., HPLC) is often necessary to isolate the desired cis-isomer.[7]
-
Side Reactions: To minimize side reactions like decarboxylation, it is crucial to maintain the recommended temperature and reaction time.[8][9]
Protocol 2: Conjugation of the cis-Aconityl-Drug Derivative to a Carrier Molecule
This protocol outlines the coupling of the activated drug to a carrier molecule (e.g., a polymer or antibody with available functional groups). This example uses carbodiimide chemistry to couple the free carboxylic acid of the aconityl linker to a primary amine on the carrier.
Materials:
-
cis-Aconityl-drug derivative (from Protocol 1)
-
Amine-functionalized carrier molecule (e.g., poly-L-lysine, antibody)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filtration devices
-
Standard laboratory equipment for bioconjugation
Procedure:
-
Activation of the Aconityl-Drug: Dissolve the cis-aconityl-drug derivative (1.5 equivalents relative to the amine groups on the carrier) in an appropriate buffer (e.g., PBS at pH 7.4).
-
Carbodiimide Coupling: Add EDC (2 equivalents) and NHS (or sulfo-NHS for aqueous reactions) (2 equivalents) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid group of the aconityl linker.
-
Conjugation to Carrier: Add the amine-functionalized carrier molecule to the activated drug solution. The pH of the reaction mixture should be maintained between 7.2 and 8.0 for efficient coupling to primary amines.
-
Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Purification: Remove unreacted drug and coupling reagents by dialysis against PBS or by using size-exclusion chromatography or centrifugal filtration devices with an appropriate molecular weight cutoff.
-
Characterization: Characterize the final drug conjugate as described in the following section.
Workflow for Conjugate Synthesis and Characterization
The following diagram outlines the general workflow from drug modification to the final conjugate characterization.
Figure 2. General workflow for the synthesis and evaluation of cis-aconityl drug conjugates.
Characterization of Conjugates
Thorough characterization is essential to ensure the quality, consistency, and desired performance of the drug conjugate.
| Analytical Technique | Parameter Measured | Purpose |
| UV-Vis Spectroscopy | Absorbance | To determine the concentration of the drug and the carrier (e.g., antibody), and to calculate the Drug-to-Antibody Ratio (DAR). |
| ¹H and ¹³C NMR Spectroscopy | Chemical shifts and coupling constants | To confirm the structure of the cis-aconityl-drug derivative and to verify the formation of the amide bond.[7] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | To determine the exact mass of the cis-aconityl-drug derivative and the final conjugate, and to confirm the number of drug molecules attached to the carrier. |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area | To assess the purity of the intermediates and the final conjugate, to separate cis and trans isomers, and to monitor the drug release kinetics.[7][11] |
| Size-Exclusion Chromatography (SEC) | Elution volume | To determine the molecular weight of the conjugate and to detect any aggregation. |
| Dynamic Light Scattering (DLS) | Particle size distribution | For nanoparticle-based conjugates, to determine the size and polydispersity of the particles. |
Protocol 3: Evaluation of pH-Dependent Drug Release
This protocol is designed to assess the acid-labile nature of the conjugate by measuring the rate of drug release at different pH values.
Materials:
-
cis-Aconityl-drug conjugate
-
Phosphate buffer, pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis membrane with an appropriate molecular weight cutoff
-
HPLC system with a suitable column and detection method for the drug
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare solutions of the drug conjugate in the pH 7.4 and pH 5.0 buffers at a known concentration.
-
Incubation: Place the solutions in separate dialysis bags and immerse them in a larger volume of the corresponding buffer. Incubate at 37 °C with gentle stirring.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from the external buffer.
-
Analysis: Analyze the collected samples by HPLC to quantify the amount of released drug.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition. Calculate the half-life (t₁/₂) of drug release at each pH.
Expected Results: A successful acid-labile conjugate will exhibit minimal drug release at pH 7.4 over the course of the experiment, demonstrating its stability in a neutral environment.[7] In contrast, at pH 5.0, a significant and time-dependent increase in drug release should be observed, confirming the acid-catalyzed hydrolysis of the aconityl linker.[7][12] The half-life of release at pH 5.0 for a cis-aconityl conjugate is typically in the range of a few hours.[7]
Conclusion: A Versatile Tool for Targeted Therapeutics
The use of this compound provides a robust and effective strategy for the development of acid-labile drug conjugates. The resulting linker system offers a favorable balance of stability at physiological pH and rapid cleavage in the acidic environments characteristic of tumor tissues and intracellular compartments. By carefully controlling the synthetic conditions and performing thorough characterization, researchers can harness the potential of this versatile chemical tool to create highly targeted and effective therapeutic agents. The protocols and guidelines presented in this application note serve as a foundational resource for scientists and developers working at the forefront of precision medicine.
References
- 1. books.rsc.org [books.rsc.org]
- 4. Acid-labile linkers: Significance and symbolism [wisdomlib.org]
- 5. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. A pH-sensitive nano drug delivery system of doxorubicin-conjugated amphiphilic polyrotaxane-based block copolymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Harnessing pH-Responsiveness - A Guide to the Self-Assembly of cis-Aconitic Anhydride-Derived Nanomicelles for Targeted Drug Delivery
Introduction: The Imperative for Precision in Drug Delivery
The therapeutic efficacy of many potent pharmaceutical agents is often hampered by their systemic toxicity and lack of specificity for the target site. The advent of nanomedicine has opened new avenues to overcome these challenges, with stimuli-responsive nanocarriers emerging as a particularly promising strategy. Among these, pH-responsive nanoparticles have garnered significant attention due to their ability to remain stable in the physiological pH of blood circulation (pH 7.4) and selectively release their cargo in the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes. This application note provides a comprehensive guide to the synthesis, self-assembly, and characterization of nanomicelles derived from polymers modified with cis-aconitic anhydride, a versatile pH-sensitive linker.
This compound possesses a carboxylic acid group in close proximity to an amide linkage formed upon reaction with an amine-containing polymer. This unique structure renders the amide bond susceptible to hydrolysis under mildly acidic conditions, facilitating the disassembly of the nanocarrier and the subsequent release of the encapsulated therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant mechanism for targeted drug delivery.
Principle of pH-Responsive Self-Assembly and Drug Release
The foundation of this technology lies in the creation of amphiphilic block copolymers. These polymers consist of a hydrophilic block, typically polyethylene glycol (PEG), and a hydrophobic block. The hydrophobic block is functionalized with a therapeutic drug via a cis-aconityl linker. In an aqueous environment at neutral pH, the amphiphilic nature of these polymer-drug conjugates drives their self-assembly into core-shell nanomicelles. The hydrophobic drug-loaded core is shielded from the aqueous surroundings by the hydrophilic PEG corona. This self-assembly process is a thermodynamically driven phenomenon aimed at minimizing the interfacial energy between the hydrophobic segments and water.
The genius of the cis-aconityl linker is its latent instability. At physiological pH (7.4), the amide bond is stable, ensuring the integrity of the nanomicelles and preventing premature drug release during circulation. However, upon reaching the acidic tumor microenvironment or being internalized by cells into acidic endosomes (pH 5.0-6.5), the carboxylic acid group of the aconityl moiety catalyzes the hydrolysis of the adjacent amide bond. This cleavage breaks the covalent link between the polymer and the drug, leading to the destabilization and disassembly of the micellar structure and the subsequent release of the therapeutic payload precisely at the target site.
Below is a diagram illustrating the pH-triggered self-assembly and drug release mechanism.
Caption: pH-responsive self-assembly and drug release mechanism.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a this compound-modified block copolymer and its subsequent self-assembly into drug-loaded nanomicelles. As a representative example, we will describe the modification of methoxy-poly(ethylene glycol)-b-poly(L-lysine) (mPEG-b-PLL) and the loading of the chemotherapeutic drug doxorubicin (DOX).
Part 1: Synthesis of mPEG-b-PLL-g-cis-Aconityl-DOX Conjugate
Materials:
-
methoxy-poly(ethylene glycol)-b-poly(L-lysine) (mPEG-b-PLL)
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (TEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
-
Argon or Nitrogen gas
Protocol:
-
Preparation of DOX free base: Dissolve DOX·HCl in anhydrous DMF and add a 2-fold molar excess of TEA. Stir the solution in the dark under an inert atmosphere (argon or nitrogen) for 2 hours at room temperature to obtain the free base form of DOX.
-
Synthesis of Aconityl-DOX (ADOX):
-
Dissolve this compound in anhydrous DMF.
-
Slowly add the DOX free base solution to the this compound solution with continuous stirring.
-
The reaction creates an amide bond between the primary amine of DOX and the anhydride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Activation of ADOX: To the ADOX solution, add NHS and DCC in equimolar amounts to the carboxylic acid groups of the aconityl moiety. This reaction forms an NHS-ester activated ADOX, which is more reactive towards the amine groups of the polymer.
-
Grafting of activated ADOX to mPEG-b-PLL:
-
Dissolve mPEG-b-PLL in anhydrous DMF.
-
Slowly add the NHS-activated ADOX solution to the mPEG-b-PLL solution under an inert atmosphere.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring. The reaction results in the formation of an amide bond between the activated aconityl linker of ADOX and the primary amine side chains of the poly(L-lysine) block.
-
-
Purification of the Conjugate:
-
Precipitate the resulting polymer conjugate by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with diethyl ether to remove unreacted reagents.
-
Redissolve the precipitate in a minimal amount of DMF and dialyze against deionized water for 48 hours using a dialysis membrane (MWCO 3.5 kDa) to remove any remaining impurities.
-
Lyophilize the purified solution to obtain the final mPEG-b-PLL-g-cis-Aconityl-DOX conjugate as a powder.
-
Part 2: Self-Assembly of Nanomicelles by Solvent Evaporation
Materials:
-
mPEG-b-PLL-g-cis-Aconityl-DOX conjugate
-
Acetone or other suitable organic solvent
-
Milli-Q water or phosphate-buffered saline (PBS, pH 7.4)
Protocol:
-
Dissolution of the Conjugate: Dissolve a known amount of the lyophilized mPEG-b-PLL-g-cis-Aconityl-DOX conjugate (e.g., 10 mg) in a small volume of a water-miscible organic solvent like acetone (e.g., 1 mL).[1]
-
Nanoprecipitation: Add the organic solution dropwise into a larger volume of an aqueous phase (e.g., 10 mL of Milli-Q water or PBS pH 7.4) under vigorous stirring.[1] The rapid change in solvent polarity will induce the self-assembly of the amphiphilic conjugate into nanomicelles.
-
Solvent Evaporation: Continue stirring the solution at room temperature for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.[1]
-
Purification and Concentration: The resulting aqueous suspension of nanomicelles can be filtered through a 0.45 µm syringe filter to remove any large aggregates. The nanomicelle solution can be concentrated if necessary using centrifugal filter units.
-
Storage: Store the nanomicelle suspension at 4°C for short-term use. For long-term storage, lyophilization with a suitable cryoprotectant may be considered.
Characterization of Nanomicelles
A thorough characterization of the synthesized nanomicelles is crucial to ensure their quality, stability, and suitability for drug delivery applications. The following table summarizes key characterization techniques and typical expected results.
| Parameter | Technique | Principle | Typical Expected Results |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter. | A narrow, monomodal size distribution with an average hydrodynamic diameter in the range of 50-200 nm. |
| Morphology | Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanoparticles, revealing their shape and size. | Spherical morphology with a uniform size distribution, consistent with DLS data. |
| Surface Charge | Zeta Potential Measurement | Measures the electrophoretic mobility of the particles in an electric field, which is related to their surface charge. | A slightly negative or near-neutral zeta potential at pH 7.4, which helps in avoiding opsonization and prolonging circulation time. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or Fluorescence Spectroscopy | Quantifies the amount of drug encapsulated within the nanomicelles by measuring its absorbance or fluorescence after disrupting the micelles. | High DLC and EE values, indicating efficient drug encapsulation. |
| pH-Triggered Drug Release | Dialysis Method with UV-Vis/Fluorescence Spectroscopy | The nanomicelle solution is dialyzed against release media at different pH values (e.g., 7.4 and 5.5), and the amount of released drug is quantified over time. | Sustained and minimal drug release at pH 7.4, with a significantly accelerated release profile at pH 5.5. |
In Vitro and In Vivo Evaluation
Following physicochemical characterization, the efficacy of the drug-loaded nanomicelles should be evaluated in relevant biological systems. In vitro studies using cancer cell lines can be performed to assess cellular uptake, cytotoxicity, and the mechanism of cell death. Confocal microscopy can visualize the internalization of fluorescently labeled nanomicelles and the intracellular release of the drug.
For in vivo evaluation, animal models of cancer are typically employed. The biodistribution of the nanomicelles can be tracked using imaging techniques, and their therapeutic efficacy is assessed by monitoring tumor growth inhibition and survival rates. Histological analysis of tumors and major organs is also crucial to evaluate the treatment's effectiveness and potential toxicity.
Conclusion
The self-assembly of this compound derivatives into nanomicelles represents a robust and versatile platform for pH-responsive drug delivery. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to develop and optimize these intelligent nanocarriers for various therapeutic applications. The ability to precisely control the release of potent drugs at the site of action holds immense promise for improving treatment outcomes and reducing the debilitating side effects of conventional chemotherapy, paving the way for more effective and personalized cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: cis-Aconitic Anhydride Stability and Storage
Introduction
Welcome to the technical support center for cis-aconitic anhydride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a key component in pH-sensitive drug delivery systems and bioconjugation, understanding the stability and proper handling of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Our goal is to empower you with the knowledge to anticipate and mitigate common challenges associated with the stability and storage of this compound, ensuring the integrity of your research.
I. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that you may encounter during the handling and use of this compound. Each problem is followed by a step-by-step troubleshooting workflow, including the underlying scientific rationale.
Problem 1: Inconsistent or Low Yields in Conjugation Reactions
Symptoms:
-
Lower than expected yield of the desired conjugate.
-
Complete failure of the conjugation reaction.
-
Presence of unexpected byproducts in the reaction mixture.
Potential Cause: Degradation of this compound prior to or during the reaction. The primary degradation pathways are hydrolysis and isomerization.
Troubleshooting Workflow:
Step 1: Verify the Quality of the Starting Material
-
Rationale: this compound is highly sensitive to moisture and can hydrolyze to cis-aconitic acid.[3][4] This diacid will not participate in the desired anhydride-driven conjugation reaction.
-
Action:
-
Visual Inspection: The compound should be a white powder.[5] Any discoloration or clumping may indicate degradation.
-
Melting Point Analysis: Determine the melting point of your this compound. The reported melting point is typically in the range of 75-78 °C.[6][7] A significantly lower or broader melting point range suggests the presence of impurities, likely including the hydrolyzed diacid.
-
Spectroscopic Analysis (FT-IR): Acquire an FT-IR spectrum of the solid. Look for the characteristic symmetric and asymmetric C=O stretching peaks of the cyclic anhydride around 1780 cm⁻¹ and 1850 cm⁻¹.[8] The presence of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl peaks would be indicative of hydrolysis to the dicarboxylic acid.
-
Step 2: Ensure Anhydrous Reaction Conditions
-
Rationale: The presence of water will lead to rapid hydrolysis of the anhydride.[4] Many common organic solvents can contain residual water, which can be detrimental.
-
Action:
Step 3: Control the Reaction Temperature
-
Rationale: Elevated temperatures can accelerate the isomerization of this compound to its more stable trans isomer.[11][12] The trans isomer is significantly less reactive and may not participate in the desired reaction.
-
Action:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid prolonged heating of solutions containing this compound.
-
Step 4: Evaluate for Potential Isomerization
-
Rationale: In addition to temperature, the presence of certain reagents or impurities can catalyze the isomerization to the trans form.[13]
-
Action:
-
If you suspect isomerization, you can analyze the crude reaction mixture using ¹H NMR spectroscopy. The olefinic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants.
-
Consider purification of the this compound before use if you suspect the starting material is a mixture of isomers.[6]
-
Problem 2: pH-Sensitive Linker Cleaves Prematurely or Not at All
Symptoms:
-
In a drug delivery context, the conjugated payload is released at a neutral pH.
-
The payload is not released under acidic conditions (e.g., in an endosomal/lysosomal model).
Potential Cause: Incorrect isomer of aconitic acid was formed or the linkage is not behaving as expected due to structural factors.
Troubleshooting Workflow:
Step 1: Confirm the Linker Structure
-
Rationale: The pH-sensitive cleavage of the aconityl linkage is dependent on the cis configuration of the double bond, which allows for intramolecular catalysis of hydrolysis by the neighboring carboxylic acid group.[3] If the trans isomer is inadvertently incorporated, this pH-sensitive cleavage will not occur.
-
Action:
-
Analyze the final conjugate by ¹H NMR and 2D NMR techniques (e.g., COSY, HMBC) to confirm the connectivity and stereochemistry of the aconityl linker.
-
Step 2: Re-evaluate the pH of the Cleavage Assay
-
Rationale: The rate of hydrolysis of the cis-aconityl amide bond is highly pH-dependent.[3] Significant cleavage is typically observed at pH values between 4.5 and 5.5.[3]
-
Action:
-
Ensure that the buffer system used in your cleavage assay is accurately prepared and maintains the target acidic pH.
-
Monitor the pH of the assay over time to ensure it remains stable.
-
Step 3: Consider Steric Hindrance
-
Rationale: The local steric environment around the amide bond can influence the rate of intramolecularly catalyzed hydrolysis. Bulky substituents near the linkage may hinder the conformational flexibility required for efficient cleavage.
-
Action:
-
If possible, model the structure of your conjugate to assess potential steric clashes.
-
If you have the flexibility in your synthetic design, consider synthesizing analogs with different linker attachment points to minimize steric hindrance.
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry place.[9][14] The recommended storage temperature is often between 2-8°C.[6][15] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[9] The container should be tightly sealed.[16]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes potential for thermal degradation and isomerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis due to atmospheric moisture.[9] |
| Container | Tightly Sealed | Prevents ingress of moisture and air.[16] |
| Location | Dry, well-ventilated area | General good laboratory practice for reactive chemicals.[17] |
Q2: I opened my container of this compound on the bench. Is it still usable?
A2: Brief exposure to the atmosphere may not render the entire stock unusable, but it increases the risk of moisture absorption and subsequent hydrolysis.[4] It is best practice to handle the reagent in a glove box or under a stream of inert gas.[10] If you suspect contamination, it is advisable to test a small amount (e.g., by melting point determination) before committing to a large-scale reaction.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods, as this will increase the likelihood of degradation through hydrolysis or reaction with the solvent. If you must prepare a stock solution, use a freshly dried, aprotic solvent and store it under an inert atmosphere at a low temperature for the shortest possible time.
Chemical Stability and Reactivity
Q4: What is the main degradation pathway for this compound?
A4: The most common degradation pathway is hydrolysis, where the anhydride ring is opened by water to form cis-aconitic acid.[3] This is a significant issue as the resulting dicarboxylic acid is not reactive in the same way as the anhydride. Another potential degradation pathway is isomerization to the more thermodynamically stable trans-aconitic anhydride, which is less reactive.[11][12]
Caption: Primary degradation pathways of this compound.
Q5: How does pH affect the stability of this compound?
A5: The hydrolysis of this compound is sensitive to pH.[3] While it is relatively stable at neutral pH (7.4), with a hydrolysis half-life that can exceed 48 hours, it undergoes rapid ring-opening in acidic conditions (pH 4.5-5.5) to yield cis-aconitic acid within minutes.[3]
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[9][14] It will also react with water and other nucleophiles such as alcohols and amines.[4]
Experimental Protocols
Q7: How can I purify this compound if I suspect it is impure?
A7: A common purification method involves recrystallization. One documented procedure involves refluxing the compound in xylene, followed by evaporation of the solvent and recrystallization of the residue from benzene.[6] Another method suggests refluxing in acetic anhydride, followed by evaporation and recrystallization.[6] Caution: These procedures should be carried out by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment, as they involve flammable and hazardous solvents.
Protocol: Purification of this compound by Recrystallization
-
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[18][19]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the impure this compound in a minimal amount of hot acetic anhydride.
-
Reflux: Gently reflux the solution for a short period (e.g., 30 minutes) to ensure any hydrolyzed diacid is converted back to the anhydride.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, dry diethyl ether to remove residual acetic anhydride.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Verification: Confirm the purity of the recrystallized product by melting point analysis and FT-IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 6318-55-4 [smolecule.com]
- 4. fiveable.me [fiveable.me]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 6318-55-4 [chemicalbook.com]
- 7. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. uh.edu [uh.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. CIS-ACONITIC ACID - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. files.upei.ca [files.upei.ca]
Hydrolysis rate of cis-Aconitic anhydride at different pH values
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with cis-aconitic anhydride. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols related to its pH-dependent hydrolysis. Our goal is to equip you with the scientific rationale behind experimental procedures to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between pH and the hydrolysis rate of this compound?
The hydrolysis of this compound is exceptionally sensitive to pH. The rate of its ring-opening reaction to form cis-aconitic acid can vary by several orders of magnitude between neutral and acidic conditions.[1] At a physiological pH of 7.4, the anhydride is remarkably stable, exhibiting a hydrolysis half-life of over 48 hours.[1] In contrast, under mildly acidic conditions (pH 4.5-5.5), it undergoes rapid hydrolysis, with the ring opening occurring within minutes to a few hours.[1] This pH-dependent behavior is the cornerstone of its application as a smart linker in drug delivery systems, designed to release therapeutic cargo in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[1][2]
Q2: What is the underlying mechanism for the rapid hydrolysis of this compound at acidic pH?
The accelerated hydrolysis under acidic conditions is attributed to an intramolecular catalysis mechanism. The neighboring carboxylic acid group on the molecule plays a crucial role in facilitating the nucleophilic attack of a water molecule on the anhydride's carbonyl carbon.
Here is a simplified representation of the acid-catalyzed hydrolysis mechanism:
-
Protonation: In an acidic environment, a hydrogen ion (H+) protonates one of the carbonyl oxygen atoms of the anhydride. This step increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Intramolecular Proton Transfer & Ring Opening: The neighboring carboxylic acid group facilitates a series of rapid, intramolecular proton transfers. This process stabilizes the transition state and assists in the cleavage of the C-O bond within the anhydride ring.
-
Product Formation: The ring opens to yield the final product, cis-aconitic acid, which has two adjacent carboxylic acid groups and a third more distant one.[3][4]
This intramolecular assistance is why the hydrolysis is significantly faster at a pH below the pKa of the participating carboxylic acid group.[5]
Q3: What are the typical hydrolysis half-lives for this compound and its conjugates at key pH values?
The half-life (t½) is a critical parameter for designing drug release profiles. The data below summarizes typical findings for this compound and its amide-linked conjugates.
| pH Value | Condition | Typical Half-Life (t½) | Significance in Research |
| 7.4 | Physiological (Bloodstream) | > 48 - 72 hours[1] | Demonstrates high stability in circulation, preventing premature drug release. |
| 5.0 | Early Endosome / Tumor Microenvironment | 2.5 - 4.2 hours[1] | Allows for controlled, targeted release of cargo within the desired acidic compartment. |
| 4.5 | Late Endosome / Lysosome | < 3 hours[1][5] | Ensures rapid and complete drug release upon cellular internalization. |
Note: These values are illustrative. Actual half-lives can vary based on the specific conjugate structure, buffer composition, and temperature.[6]
Q4: What are the most common side reactions to be aware of when working with this compound?
While powerful, conjugation with this compound is prone to competitive side reactions that can compromise the pH-sensitivity of the final product.[7]
-
Isomerization: The cis-isomer can convert to the more thermodynamically stable trans-isomer. This is a significant issue because the trans-aconityl amide bond does not hydrolyze effectively under acidic conditions, effectively trapping the conjugated molecule.[5][8]
-
Decarboxylation: The molecule can lose a carboxyl group as carbon dioxide, leading to the formation of itaconic acid derivatives. These derivatives also lack the desired pH-sensitive hydrolysis profile.[7][8]
-
Premature Hydrolysis: As with any anhydride, exposure to moisture during storage or reaction setup (when hydrolysis is not desired) will lead to the formation of cis-aconitic acid, reducing the yield of the intended conjugate.[9][10]
These side reactions are a known challenge, and their occurrence can lead to a heterogeneous product mixture where only a fraction of the conjugates are pH-responsive.[7][8]
Q5: How should I properly store and handle this compound to prevent premature degradation?
Due to its moisture sensitivity, proper handling is critical.[11][12]
-
Storage: Store this compound in a tightly sealed container in a desiccator or a dry box at the recommended temperature (often 2-8°C).[12] An inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage.
-
Handling: When weighing or handling the reagent, do so quickly in a low-humidity environment. Use anhydrous solvents and oven-dried glassware for any non-hydrolysis reactions to prevent contamination with water.[9]
Troubleshooting Guide
Problem: My hydrolysis experiment shows slow or inconsistent rates.
-
Possible Cause 1: Incorrect pH. The hydrolysis rate is extremely sensitive to pH. Small deviations in buffer pH can lead to large changes in reaction velocity.
-
Solution: Calibrate your pH meter immediately before preparing the buffer using fresh, certified calibration standards.[13] Verify the final pH of your reaction buffer after all components have been added.
-
-
Possible Cause 2: Buffer Effects. The type and concentration of the buffer species can sometimes influence the reaction rate through catalytic or inhibitory effects.[6]
-
Solution: Be consistent with the buffer system used across all experiments. If comparing results to literature, use the same buffer system (e.g., phosphate, acetate) and concentration. Report the full composition of your buffer in your experimental records.
-
-
Possible Cause 3: Low Solubility. this compound has limited solubility in purely aqueous solutions, which can become the rate-limiting step.[14]
-
Solution: Ensure the anhydride is fully dissolved at the start of the experiment. A small amount of a water-miscible organic co-solvent may be necessary, but be aware that this can also alter the hydrolysis kinetics.[15] If using a conjugate, confirm its solubility in the chosen buffer system.
-
Problem: My drug conjugate is not releasing its payload effectively under acidic conditions.
-
Possible Cause 1: Isomerization. A significant portion of your conjugate may have isomerized to the non-labile trans-form during the synthesis and purification steps.[5][8]
-
Solution: Analyze your purified conjugate using techniques like NMR to quantify the ratio of cis to trans isomers. Optimize your conjugation reaction conditions (e.g., pH, temperature, reaction time) to minimize isomerization. Earlier reports often used the anhydride directly, which can lead to regioisomers; modern approaches may use protected maleic acid derivatives to avoid this.[5]
-
-
Possible Cause 2: Steric Hindrance. The structure of the drug or the linker attachment point may sterically hinder the intramolecular cyclization required for cleavage.
-
Solution: If possible, redesign the linker to introduce a spacer between the aconityl moiety and the bulky drug molecule.
-
Experimental Protocol & Workflow
Protocol: Determination of Hydrolysis Half-Life by HPLC
This protocol outlines a standard method for quantifying the rate of hydrolysis of a cis-aconityl conjugate at a specific acidic pH.
1. Materials & Reagents:
-
cis-Aconityl conjugate of interest
-
High-purity water (HPLC grade)
-
Buffer components (e.g., sodium acetate, acetic acid for pH 5.0 buffer)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC mobile phase modifier)
-
Reaction vials, calibrated pipettes, HPLC system with UV detector
2. Buffer Preparation:
-
Prepare a 0.1 M acetate buffer.
-
Adjust the pH to the target value (e.g., 5.0) using acetic acid or NaOH.
-
Filter the buffer through a 0.22 µm filter before use.
3. Experimental Workflow Diagram:
Caption: Workflow for determining hydrolysis half-life.
4. Procedure:
-
Reaction Setup: Place a defined volume of the pH 5.0 buffer into a reaction vial and allow it to equilibrate to a constant temperature (e.g., 37°C) in a water bath or incubator.
-
Initiation: Prepare a concentrated stock solution of your conjugate in a suitable solvent (e.g., DMSO or a small amount of buffer). To start the reaction (t=0), add a small aliquot of the stock solution to the pre-warmed buffer and mix thoroughly. The final concentration should be easily detectable by HPLC.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume (e.g., 50 µL) from the reaction mixture.
-
Analysis: Immediately inject the aliquot onto the HPLC system. Alternatively, quench the reaction by diluting the aliquot into a mobile phase or a neutral pH buffer before injection.
-
HPLC Method: Use a suitable C18 column. The mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the elution of the intact conjugate and the released drug at an appropriate wavelength.
5. Data Analysis:
-
For each time point, determine the peak area of the intact conjugate.
-
Calculate the percentage of remaining conjugate at each time point relative to the area at t=0.
-
Plot the natural logarithm of the percentage of remaining conjugate (ln[% Conjugate]) versus time (in minutes or hours).
-
Perform a linear regression on the data points. The reaction follows pseudo-first-order kinetics, so the plot should be linear.
-
The rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
Hydrolysis Mechanism Visualization
The diagram below illustrates the key stages of acid-catalyzed hydrolysis, highlighting the crucial role of the intramolecular carboxylic acid group.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. Buy this compound | 6318-55-4 [smolecule.com]
- 2. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleic anhydride and water reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. koyonchem.com [koyonchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | 6318-55-4 [chemicalbook.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. dc.etsu.edu [dc.etsu.edu]
Navigating the Nuances of Amine Modification: A Technical Guide to Optimizing Reaction Conditions for cis-Aconitic Anhydride Conjugation
Welcome to the technical support center for cis-aconitic anhydride conjugation. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent for the modification of proteins, peptides, and other amine-containing biomolecules. Here, we delve into the critical parameters governing this reaction, providing not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your specific conjugation strategy.
Understanding the Chemistry: The "Why" Behind the Protocol
This compound is a chemical compound frequently used in bioconjugation to link molecules, particularly in the development of drug delivery systems.[1] The primary reaction involves the anhydride reacting with primary amines, such as those on the side chains of lysine residues in proteins, to form an amide bond. A key feature of this linkage is its pH-sensitivity; the conjugate is stable at physiological pH (around 7.4) but is designed to break apart in more acidic environments, such as those found within cancer cells or specific cellular compartments like endosomes and lysosomes.[1][2] This property is due to the presence of a neighboring carboxylic acid group that catalyzes the hydrolysis of the amide bond under acidic conditions.[1] This targeted release mechanism is highly desirable for delivering therapeutic agents directly to the site of action, thereby increasing efficacy and reducing systemic side effects.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the this compound conjugation process.
Q1: My conjugation efficiency is low. What are the most likely causes and how can I improve it?
A1: Low conjugation efficiency is a frequent hurdle. The primary factors to investigate are reaction pH, reagent concentrations, and the presence of competing side reactions.
-
pH is Paramount: The reaction of this compound with primary amines is highly dependent on the pH of the reaction mixture. The amine group on the protein or other molecule must be in its unprotonated, nucleophilic form to react with the anhydride. Therefore, the reaction buffer should have a pH that is typically in the range of 8.0 to 9.0. However, it is important to be aware that at very high pH levels, the hydrolysis of the anhydride itself can become a significant competing reaction, reducing the amount of reagent available for conjugation.
-
Molar Ratio of Reactants: To favor the forward reaction, a molar excess of this compound is commonly used. A typical starting point is a 5- to 50-fold molar excess of the anhydride over the amine-containing molecule. The optimal ratio is specific to the reactants and should be determined experimentally through titration.
-
Competing Reactions: this compound can undergo several side reactions that compete with the desired amine conjugation, including decarboxylation, double bond isomerization, and hydrolysis.[3][4] These side reactions can lead to the formation of undesired byproducts that are not pH-sensitive.[3][4] To minimize these, it is crucial to use freshly prepared or purified this compound and to carefully control the reaction conditions.
Q2: I am observing significant protein precipitation during the conjugation reaction. What can I do to prevent this?
A2: Protein precipitation can occur due to changes in the protein's surface charge and solubility upon modification. The addition of the negatively charged carboxyl groups from the this compound can lead to aggregation, particularly if the protein is near its isoelectric point.
-
Optimize Buffer Composition: Increasing the ionic strength of the reaction buffer, for example by adding 100-150 mM NaCl, can help to reduce electrostatic interactions that may lead to aggregation.
-
Include Solubilizing Agents: For proteins that are particularly prone to precipitation, the addition of non-ionic detergents or other stabilizing excipients may be beneficial.
-
Control the Degree of Modification: Excessive modification of a protein can drastically alter its physicochemical properties. By carefully controlling the molar ratio of the anhydride to the protein and the reaction time, you can limit the number of conjugated sites and potentially avoid precipitation.
Q3: How can I confirm that the conjugation was successful and determine the degree of modification?
A3: A variety of analytical techniques can be used to characterize the resulting conjugate and determine the extent of modification.
-
Spectrophotometric Methods: Colorimetric assays that detect primary amines, such as the ninhydrin or TNBSA assay, can provide an estimate of the degree of modification by comparing the number of free amines before and after the reaction.
-
Mass Spectrometry: For a more precise measurement, mass spectrometry (such as MALDI-TOF or ESI-MS) is the preferred method.[5][6] The mass shift observed after conjugation directly corresponds to the number of anhydride molecules attached to the protein.[6]
-
Chromatographic Techniques: Methods like size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC) are powerful tools for separating the modified protein from the unmodified starting material and for assessing the heterogeneity of the conjugate.[5][6][7]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general starting point for the conjugation of this compound to a protein with accessible primary amine groups.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: While gently mixing the protein solution, add the desired molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted anhydride. Incubate for an additional 30 minutes.
-
Purification: Remove excess reagents and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Determination of the Degree of Modification using the TNBSA Assay
This protocol describes the use of 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to quantify the number of primary amines in a protein sample before and after conjugation.
Materials:
-
TNBSA reagent
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Glycine standards
-
Unmodified and modified protein samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Standard Curve: Create a series of glycine standards with known concentrations in the sodium bicarbonate buffer.
-
Sample Preparation: Dilute the unmodified and modified protein samples to an appropriate concentration in the sodium bicarbonate buffer.
-
Assay:
-
Add 50 µL of the standard or sample to each well of the microplate.
-
Add 25 µL of the TNBSA reagent to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement: Read the absorbance of each well at 335 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the glycine standards against their concentrations.
-
Determine the concentration of primary amines in your protein samples using the standard curve.
-
Calculate the degree of modification:
-
Degree of Modification = (Moles of free amines in unmodified protein - Moles of free amines in modified protein) / Moles of protein
-
-
Visualizing the Workflow
Caption: A typical workflow for this compound conjugation.
Data Summary
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | Ensures the target amine is deprotonated and nucleophilic, while minimizing anhydride hydrolysis. |
| Molar Excess of Anhydride | 5:1 to 50:1 | Drives the reaction to completion; the optimal ratio is protein-dependent and should be determined empirically. |
| Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Lower temperatures can be used to slow the reaction and potentially reduce side reactions. |
| Reaction Time | 30 minutes to 4 hours | Dependent on the reactivity of the protein and the desired degree of modification. |
| Buffer Type | Bicarbonate, Borate, Phosphate | Non-nucleophilic buffers are essential to avoid competing reactions. |
This technical guide provides a solid foundation for your work with this compound. Remember that every biomolecule is unique, and some degree of optimization will always be necessary to achieve the desired outcome. By understanding the underlying chemical principles and systematically exploring the key reaction parameters, you will be well-equipped to successfully implement this powerful bioconjugation technique in your research.
References
- 1. Buy this compound | 6318-55-4 [smolecule.com]
- 2. Nano-Engineered Delivery of the Pro-Apoptotic KLA Peptide: Strategies, Synergies, and Future Directions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Synthesis and Purification of cis-Aconitic Anhydride
Welcome to the technical support guide for cis-aconitic anhydride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this valuable reagent. As a pH-sensitive moiety, this compound is crucial for developing advanced drug delivery systems, such as prodrug nanoparticles and stimuli-responsive copolymers[1][2][3]. However, its synthesis is often accompanied by the formation of stubborn side products. This guide provides in-depth, experience-based answers to common challenges, ensuring you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
The most prevalent and cost-effective starting material is citric acid (or its monohydrate form). The synthesis is fundamentally a dehydration reaction.[4] Heating citric acid, typically with a dehydrating agent or under vacuum, removes two molecules of water to first form cis-aconitic acid and subsequently its anhydride.[5][6]
Q2: I'm getting a very low yield. What are the most likely causes?
Low yield is a frequent issue and can typically be attributed to three main factors:
-
Suboptimal Reaction Temperature: Excessive heat can lead to decarboxylation and the formation of itaconic and citraconic anhydrides.[7][8][9] Conversely, insufficient heat will result in incomplete dehydration of the intermediate cis-aconitic acid.
-
Isomerization: The desired cis-isomer can readily convert to the more thermodynamically stable trans-aconitic acid, which does not form an anhydride under typical conditions.[5][10][11][12] This isomerization is often promoted by prolonged heating.[5]
-
Product Hydrolysis: this compound is highly sensitive to moisture.[1][2][13] Any exposure to water during the reaction or workup will hydrolyze the anhydride back to cis-aconitic acid, drastically reducing the yield of the desired product.
Q3: My final product is impure. What are the common side products I should be looking for?
The primary impurities stem from the thermal decomposition and isomerization pathways of citric acid and its derivatives. The most common contaminants are:
-
trans-Aconitic Acid: The more stable geometric isomer of aconitic acid.[12][14]
-
Itaconic Anhydride (and Itaconic Acid): Formed via decarboxylation of aconitic acid at elevated temperatures.[7][15]
-
Citraconic Anhydride: A rearrangement product of itaconic anhydride, especially favored at higher temperatures.[7][8][9]
-
Unreacted Citric Acid or cis-Aconitic Acid: Resulting from incomplete dehydration.
Q4: How can I confirm the purity and identity of my synthesized this compound?
A combination of techniques is recommended:
-
Melting Point: Pure this compound has a distinct melting point of approximately 75-78 °C.[1][13] A broad or depressed melting range indicates the presence of impurities.
-
Spectroscopy (FTIR & NMR):
-
FTIR: Look for the characteristic symmetric and asymmetric C=O stretching bands of a cyclic anhydride around 1850 cm⁻¹ and 1780 cm⁻¹. The absence of a broad -OH peak from a carboxylic acid indicates a successful conversion.
-
¹H NMR: The proton signals and their coupling constants will be distinct from those of the trans-isomer and other side products.
-
-
Chromatography (HPLC/GC-MS): These methods are excellent for quantifying the purity and identifying specific contaminants by comparing them to known standards.
Q5: What are the best practices for storing this compound?
Due to its moisture sensitivity, proper storage is critical.[1][13] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place such as a desiccator or a refrigerator (2-8°C).[13][16]
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific problems encountered during the experimental workflow.
Problem 1: Low Yield or Reaction Failure
| Possible Cause | Underlying Reason | Recommended Solution |
| Incomplete Dehydration | The reaction temperature was too low or the reaction time was too short to eliminate both water molecules from citric acid. | Ensure the reaction temperature reaches at least 140-145°C when using a dehydrating agent like sulfuric acid.[17] For thermal decomposition, rapid heating to 175-190°C is necessary to drive the reaction to completion without lingering on intermediates.[15] |
| Excessive Isomerization | Prolonged heating or localized "hot spots" in the reaction vessel favor the formation of the more stable trans-aconitic acid.[5][10] | Use rapid heating and distillation to minimize the time the product spends at high temperatures.[9][15] A vacuum distillation setup can lower the required temperature, thereby reducing the rate of isomerization.[18] |
| Product Hydrolysis during Workup | The anhydride was exposed to atmospheric moisture or aqueous solutions during isolation. | Perform the workup as quickly as possible. Use anhydrous solvents for extraction and drying. Separate the anhydride layer from the aqueous distillate immediately after condensation.[15] |
| Reaction Stalled | The dehydrating agent (e.g., acetic anhydride, acetyl chloride) has degraded due to improper storage or is of insufficient quality. | Use a fresh, unopened bottle of the dehydrating agent. Ensure all glassware is thoroughly dried before use. |
Problem 2: Product Contamination
| Identified Impurity | Reason for Formation | Purification Strategy |
| trans-Aconitic Acid | Isomerization of cis-aconitic acid at elevated temperatures.[5] | This is difficult to remove. The best strategy is prevention by minimizing reaction time and temperature. If present, purification may require column chromatography, though this is often complex. |
| Itaconic Anhydride / Citraconic Anhydride | Decarboxylation of aconitic acid, which is promoted by superheating or very high temperatures (>190°C).[8][9] | Recrystallization. These side products have different solubilities and crystal structures. A carefully chosen solvent system, such as benzene or a mixture including xylene or acetic anhydride followed by benzene, can selectively crystallize the desired this compound.[1][13] |
| Unreacted Citric Acid / cis-Aconitic Acid | Incomplete reaction. | Solvent Washing. Citric acid and cis-aconitic acid are more polar than the anhydride. Washing the crude product with a cold, non-polar solvent in which the anhydride is sparingly soluble can remove these highly polar impurities. |
Visualizing the Reaction: Pathways and Pitfalls
Understanding the reaction landscape is key to troubleshooting. The desired synthesis is a direct path, but side reactions create a branching network leading to impurities.
Synthesis and Side Product Formation Pathway
Caption: Reaction pathway from citric acid to this compound and major side products.
Experimental Protocols
Protocol 1: Synthesis via Thermal Decomposition of Citric Acid This protocol is adapted from established literature procedures and prioritizes speed to minimize side product formation.[15]
Materials:
-
Citric acid monohydrate (200 g)
-
500 mL Pyrex Kjeldahl flask
-
Distillation apparatus with a large-diameter outlet tube and a water-cooled condenser
-
Ice-cooled receiving flasks
-
Separatory funnel
-
Meker burner or high-temperature heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry. Place 200 g of citric acid monohydrate into the Kjeldahl flask.
-
Melting: Gently heat the flask with a free flame until the citric acid melts completely.
-
Rapid Distillation: Immediately increase the heating rate significantly using a Meker burner. The goal is to complete the distillation as rapidly as possible (typically within 10-15 minutes).[15] The distillate, a mixture of water and itaconic anhydride (which will isomerize), will begin to collect at a vapor temperature of 175-190°C.
-
CRITICAL: Avoid superheating or prolonged distillation, as this will promote the formation of citraconic anhydride.[9] If vapors in the reaction flask turn yellow, stop the distillation immediately.
-
-
Isolation: Pour the collected distillate into a separatory funnel immediately. The lower layer is the crude anhydride mixture. Separate it from the upper aqueous layer.
-
Purification: Proceed immediately to Protocol 2 for purification. Long-term contact between the crude anhydride and the collected water will cause hydrolysis back to the acid form.[9]
Protocol 2: Purification by Recrystallization This method is effective for removing itaconic and citraconic impurities.[1][13]
Materials:
-
Crude this compound
-
Anhydrous benzene (or alternative aromatic solvent like toluene)
-
Anhydrous acetic anhydride (optional, for heavily contaminated crude product)
-
Reflux apparatus
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Initial Treatment (Optional): If the crude product is suspected to contain significant amounts of hydrolyzed acid, reflux it briefly in acetic anhydride to re-form the anhydride, then remove the acetic anhydride under reduced pressure.
-
Dissolution: Transfer the crude anhydride to a round-bottom flask. Add a minimal amount of hot anhydrous benzene to dissolve the solid completely. A common ratio is about 7.5 parts solvent to 1 part crude product.[1]
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Pure this compound should precipitate as colorless crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold, anhydrous benzene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum in a desiccator containing a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) to remove all traces of solvent and moisture.
-
Verification: Confirm the purity of the final product by taking a melting point (expected: 75-78 °C).
Reference Data for Identification
The physical properties of the target compound and its most common impurities are crucial for developing purification strategies and assessing product quality.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₄O₅ | 156.09 | 75 - 78 |
| cis-Aconitic Acid | C₆H₆O₆ | 174.11 | ~125[12] |
| trans-Aconitic Acid | C₆H₆O₆ | 174.11 | ~198 (decomposes)[17] |
| Itaconic Anhydride | C₅H₄O₃ | 112.08 | 67 - 69[7][9] |
| Citraconic Anhydride | C₅H₄O₃ | 112.08 | 7 - 8[19] |
| Citric Acid (anhydrous) | C₆H₈O₇ | 192.12 | 153 |
References
- 1. This compound | 6318-55-4 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Itaconic anhydride - Wikipedia [en.wikipedia.org]
- 8. The Thermal Decomposition Products of Citric Acid Added into the Vegetable Oils and their Effect on the Stability [jstage.jst.go.jp]
- 9. Itaconic anhydride synthesis - chemicalbook [chemicalbook.com]
- 10. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 11. grokipedia.com [grokipedia.com]
- 12. study.com [study.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US2258947A - Production of itaconic and citraconic anhydrides - Google Patents [patents.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Preventing decarboxylation and isomerization during amine addition to cis-Aconitic anhydride
Technical Support Center: Amine Addition to cis-Aconitic Anhydride
A Guide to Preventing Decarboxylation and Isomerization
Welcome to the technical support center for this compound applications. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique pH-sensitive properties of cis-aconitic amides for applications such as antibody-drug conjugates (ADCs) and targeted delivery systems.[][2] We understand that while the potential is significant, the synthetic challenges are equally demanding.
The reaction of an amine with this compound is notoriously sensitive, with a propensity for undesired side reactions that can compromise the integrity and function of your final conjugate.[3][4][5] This resource provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges, ensuring the selective formation of the desired cis-aconitylamide product while minimizing isomerization and decarboxylation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the reaction and its common pitfalls.
Q1: What is the desired reaction pathway for amine addition to this compound?
The primary goal is the nucleophilic acyl substitution reaction where the amine attacks one of the carbonyl carbons of the anhydride ring. This leads to a ring-opening event, forming a cis-aconitylamide. This product contains two carboxylic acid groups and an amide bond, all locked in a specific cis configuration around the carbon-carbon double bond. It is this precise stereochemistry that facilitates acid-catalyzed hydrolysis in the low-pH environment of endosomes or lysosomes, releasing the conjugated payload.[][2][6][7]
Q2: What are the primary side reactions I need to prevent?
There are three major competitive reactions that can significantly lower your yield and produce inactive byproducts:
-
Isomerization: The thermodynamically favored trans-isomer is easily formed from the cis-isomer, particularly under basic or heated conditions.[3][4][8] The resulting trans-aconitylamide is significantly more stable at low pH and will not release the payload as intended.[8][9]
-
Decarboxylation: The molecule can lose carbon dioxide, especially when heated, to form itaconic acid derivatives.[3][4][5] These byproducts lack the tricarboxylic structure necessary for efficient, pH-triggered cleavage.
-
Hydrolysis: Like all anhydrides, this compound is susceptible to hydrolysis by water, which reverts it to cis-aconitic acid.[10] This depletes your starting material and complicates purification.
Q3: What is the underlying mechanism of isomerization?
The trans-isomer of aconitic acid is the more stable form found in nature.[11] The isomerization from the synthetic cis form to the trans form is often base-catalyzed. The amine reactant itself can act as a base, abstracting a proton and facilitating rotation around the C-C single bond adjacent to the double bond, followed by reprotonation to yield the more stable trans configuration. Elevated temperatures provide the energy needed to overcome the activation barrier for this process.[12]
Q4: Why does decarboxylation occur?
The structure of cis-aconitic acid and its derivatives is analogous to a β-keto acid, which is classically known to undergo decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the elimination of CO2 and the formation of an enol intermediate, which then tautomerizes to the more stable itaconic acid derivative.[13]
Q5: Why is maintaining the cis-configuration so critical for drug delivery?
The therapeutic efficacy of an aconityl-linked drug conjugate is critically dependent on the cis-geometry. The cis-configuration positions the free carboxylic acid group in close proximity to the amide bond. In an acidic environment (pH 4.5-5.5), this carboxyl group becomes protonated and acts as an intramolecular catalyst, dramatically accelerating the hydrolysis of the amide bond to release the drug.[6][7][14] Studies have shown that the half-life of drug release from a cis-aconityl linker at pH 5.0 can be nearly five times shorter than from its trans counterpart, making it far more effective for rapid payload release inside target cells.[8][9]
Section 2: Troubleshooting Guide & Optimized Protocols
This section provides direct answers to common experimental failures and offers step-by-step protocols to mitigate them.
Problem 1: My final product shows low or no pH-sensitive drug release. Analysis reveals a mixture of isomers.
-
Primary Cause: Base-catalyzed isomerization of the cis-anhydride or the cis-amide product to the more stable trans form during the reaction. The amine nucleophile itself often serves as the base, especially when used in excess or at elevated temperatures.[8][12]
-
Solution & Protocol: Strict control over reaction temperature and stoichiometry is paramount. The key is to favor kinetic control over thermodynamic control.
dot
Caption: Kinetic vs. Thermodynamic reaction pathways.
Optimized Protocol 1: Low-Temperature Amine Addition
-
Preparation: Ensure all glassware is oven-dried and reagents/solvents are anhydrous to prevent hydrolysis.[15][16][17]
-
Dissolution: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, 1,4-dioxane, or acetonitrile) and cool the solution to 0 °C in an ice bath.
-
Amine Solution: In a separate flask, dissolve the amine nucleophile in the same anhydrous solvent. If the amine is a salt (e.g., hydrochloride), neutralize it carefully with a non-nucleophilic base and use the free amine solution.
-
Slow Addition: Add the amine solution dropwise to the stirred, cooled anhydride solution over a period of 30-60 minutes using a syringe pump. This maintains a low concentration of the amine, minimizing its basic effect.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench carefully and proceed with an acidic work-up to ensure all carboxyl groups are protonated before extraction.
-
Problem 2: Significant loss of starting material and low yield, with mass spectrometry data suggesting a loss of 44 Da (CO₂).
-
Primary Cause: Thermal decarboxylation of the this compound or the resulting amide product.[5] This side reaction is highly sensitive to temperature.[18][19]
-
Solution & Data Summary: The reaction must be conducted at or below room temperature. Heating is strongly discouraged.
Table 1: Influence of Temperature on Reaction Outcome
Temperature (°C) Expected Yield of cis-Product Primary Side Product(s) Recommendation > 50 Very Low (<10%) Decarboxylation & Isomerization Products Avoid 20-25 (Room Temp) Moderate to Good Isomerization (if reaction time is long) Acceptable with careful monitoring 0 - 5 High to Excellent Minimal Highly Recommended | < 0 | Excellent | Minimal (reaction rate may be slow) | Optimal for highly sensitive substrates |
Problem 3: My reaction is clean, but my product analysis is ambiguous. How can I definitively distinguish cis and trans isomers?
-
Cause: cis and trans isomers can have very similar polarities, making them difficult to separate and distinguish without the right analytical methods.
-
Solution: Multi-faceted Analytical Approach
-
¹H NMR Spectroscopy: This is one of the most definitive methods. The vinyl protons on the double bond will have different coupling constants (J-values).
-
cis-Isomer: Typically shows a smaller coupling constant (J ≈ 5-10 Hz).
-
trans-Isomer: Typically shows a larger coupling constant (J ≈ 12-18 Hz). The loss of C2 symmetry upon amide formation can also lead to a doubling of signals for the parent structure, which is a key indicator of successful conjugation.[20]
-
-
Reverse-Phase HPLC (RP-HPLC): A well-developed HPLC method can resolve the two isomers.
-
Method: Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic mobile phase helps ensure sharp peaks.
-
Elution Order: The more polar cis-isomer is often expected to elute slightly earlier than the trans-isomer, though this should be confirmed with standards if possible.
-
-
Mass Spectrometry (MS): While standard MS will show identical masses for the isomers, tandem MS (MS/MS) fragmentation patterns can sometimes differ. Specialized techniques like electron impact excitation of ions from organics (EIEIO) mass spectrometry can definitively distinguish isomers based on unique fragmentation patterns near the double bond.[21]
-
Functional pH-Cleavage Assay: The ultimate test for bioconjugates.
-
Protocol: Incubate the purified conjugate in two different buffers: one at physiological pH (7.4) and one mimicking endosomal pH (e.g., pH 5.0).
-
Analysis: At various time points (e.g., 0, 1, 3, 6, 24 hours), analyze the samples by HPLC to quantify the amount of released drug.
-
Expected Result: A successful cis-aconityl conjugate will show minimal release at pH 7.4 but significant, time-dependent release at pH 5.0.[7][8] The trans isomer will show very slow release at both pH values.[8][9]
-
-
Section 3: Visualizing the Reaction Pathways
Understanding the competing reactions is key to controlling them. The following diagrams illustrate the desired pathway versus the undesired side reactions.
dot
Caption: Competing reaction pathways in the amidation of this compound.
References
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. Buy this compound | 6318-55-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release. | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 13. youtube.com [youtube.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to cis-Aconitic Anhydride-Based Nanoparticle Formation
From the desk of the Senior Application Scientist
Welcome to the technical support center for cis-aconitic anhydride-based nanoparticle formation. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique pH-sensitive properties of the aconityl linker for advanced drug delivery systems. Here, we will address common challenges and frequently asked questions encountered during the experimental process, providing not just solutions but also the underlying scientific rationale to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound in pH-sensitive nanoparticles?
A: The core advantage of incorporating a cis-aconityl linkage into a nanoparticle drug delivery system lies in its pH-dependent hydrolysis. The amide bond formed between the anhydride and an amine-containing drug or polymer is relatively stable at physiological pH (around 7.4) but undergoes accelerated cleavage in the mildly acidic environments characteristic of endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment.[1][2] This is due to intramolecular catalysis by the neighboring carboxylic acid group on the aconityl moiety, which protonates the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This mechanism allows for the targeted release of the conjugated therapeutic payload inside the target cells, minimizing systemic exposure and associated side effects.[3][4]
Troubleshooting Guide: From Conjugation to Characterization
This section is structured to follow a typical experimental workflow, addressing potential pitfalls at each major stage.
Part 1: Issues in Drug/Polymer Conjugation
Q2: I am observing very low yields after conjugating my amine-containing drug with this compound. What could be the cause?
A: Low conjugation efficiency is a frequent challenge and can often be traced back to competing side reactions. This compound is susceptible to several deleterious reactions, especially in aqueous media.[5] These include:
-
Hydrolysis: The anhydride ring can be opened by water, forming cis-aconitic acid, which will not react with your amine. This is a significant issue in aqueous buffers.
-
Isomerization and Decarboxylation: Under certain conditions, this compound can isomerize to form allyl-shifted isomers or itaconic acid derivatives.[5][6] These byproducts may still react with amines, but the resulting linkage will not be pH-sensitive.[5]
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, perform the initial conjugation in an anhydrous organic solvent like DMF or DMSO to minimize hydrolysis. If your drug is only soluble in aqueous media, use a high concentration of reactants and a short reaction time.
-
pH Control: The reaction between an amine and an anhydride is a nucleophilic acyl substitution.[7] The amine must be in its deprotonated, nucleophilic state. Therefore, the pH of the reaction medium should be slightly basic, typically in the range of 8.0-9.0, to ensure a sufficient concentration of the free amine. However, be aware that higher pH also accelerates anhydride hydrolysis. A careful optimization of pH is crucial.
-
Reactant Stoichiometry: Use a molar excess of this compound (e.g., 1.5 to 5 equivalents) to compensate for any hydrolysis and drive the reaction towards product formation.
-
Temperature: Keep the reaction temperature low (e.g., on ice or at 4°C) to slow down the rate of hydrolysis and other side reactions.
Table 1: Recommended Starting Conditions for Amine Conjugation
| Parameter | Recommended Range | Rationale |
| Solvent | Anhydrous DMF/DMSO | Minimizes anhydride hydrolysis. |
| pH (if aqueous) | 8.0 - 9.0 | Ensures amine is deprotonated and nucleophilic. |
| Temperature | 0 - 4 °C | Reduces the rate of side reactions. |
| Molar Ratio | 1.5 - 5 eq. Anhydride | Drives reaction equilibrium towards the product. |
Part 2: Nanoparticle Formulation & Stability Problems
Q3: My nanoparticles are aggregating immediately after formation or during storage. How can I improve their colloidal stability?
A: Nanoparticle aggregation is a sign of colloidal instability, which can arise from several factors.[8] The primary goal is to ensure sufficient repulsive forces between particles to overcome attractive van der Waals forces.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nanoparticle aggregation.
Explanation of Steps:
-
Zeta Potential: This measurement indicates the surface charge of your nanoparticles. A value greater than +30 mV or less than -30 mV generally signifies good electrostatic stability.[9][10] If your particles are near neutral, they are more likely to aggregate.
-
Polydispersity Index (PDI): A high PDI suggests a wide range of particle sizes, which can lead to instability as smaller particles dissolve and redeposit onto larger ones (Ostwald ripening). A PDI below 0.2 is generally considered acceptable for drug delivery applications.[11]
-
Synthesis Parameters: The physical parameters of nanoparticle formation, such as stirring speed and the rate of solvent addition, can significantly impact particle size and uniformity.[12]
-
Storage: For long-term stability, nanoparticles are often stored as a lyophilized powder. The inclusion of a cryoprotectant like sucrose or trehalose is critical to prevent aggregation during the freezing and drying process.[13]
Part 3: Characterization and Performance Issues
Q4: My in vitro drug release assay shows significant drug release at pH 7.4. What is causing this premature release?
A: Premature drug release at neutral pH undermines the "smart" delivery aspect of the formulation and can lead to off-target toxicity. There are several potential causes for this issue.
Potential Causes & Solutions:
-
Incorrect Linkage Formation: As discussed in Q2, side reactions during conjugation can lead to the formation of non-pH-sensitive amide bonds.[5][6] You must confirm the correct formation of the cis-aconityl amide.
-
Solution: Use analytical techniques like NMR or Mass Spectrometry to verify the structure of your drug-linker conjugate before proceeding to nanoparticle formation.
-
-
Physically Entrapped Drug: A portion of the drug may not be covalently conjugated but rather physically entrapped within the nanoparticle matrix. This non-bound drug can diffuse out of the particle regardless of the external pH.
-
Solution: Implement a rigorous purification step after nanoparticle formation. Techniques like dialysis against a pH 7.4 buffer or size exclusion chromatography can effectively remove any non-conjugated drug.
-
-
Linker Instability: While the cis-aconityl linkage is designed to be more stable at pH 7.4 than at acidic pH, it is not completely inert. Some degree of slow hydrolysis can still occur.[1]
-
Solution: Characterize the baseline hydrolysis rate of your specific drug-linker conjugate at pH 7.4. If the rate is unacceptably high, you may need to consider alternative pH-sensitive linkers, such as those based on substituted maleic anhydride, which can offer greater stability.[6]
-
Q5: The drug release at acidic pH (e.g., pH 5.5) is very slow or incomplete. How can I improve it?
A: Inefficient drug release at the target pH will limit the therapeutic efficacy of your nanoparticles. This problem often relates to the accessibility of the aconityl linkage to water.
Mechanism of pH-Sensitive Hydrolysis:
Caption: Simplified mechanism of aconityl linkage cleavage.
Troubleshooting Steps:
-
Nanoparticle Core Density: If the nanoparticles have a very dense, hydrophobic core, water may not be able to penetrate efficiently to reach the aconityl linkages.
-
Solution: Consider incorporating more hydrophilic monomers or excipients into your nanoparticle formulation to increase water permeability. Swelling of the nanoparticle matrix in the acidic endosomal environment can facilitate linker hydrolysis.
-
-
Steric Hindrance: The drug or polymer architecture near the linkage might sterically hinder the necessary conformational arrangement for intramolecular catalysis and subsequent attack by water.
-
Solution: If possible, redesign the linker-drug interface. Introducing a small spacer between the drug and the aconityl moiety can sometimes alleviate steric hindrance.
-
-
Incubation Time: Ensure your in vitro release assay is run for a sufficient duration. The hydrolysis of the aconityl linkage is not instantaneous, even at acidic pH.
-
Solution: Run a time-course experiment, taking samples at multiple time points (e.g., 1, 4, 8, 24, 48 hours) to fully characterize the release kinetics.[14]
-
By systematically addressing these common issues, you can optimize the synthesis, stability, and performance of your this compound-based nanoparticle system, paving the way for more effective and targeted drug delivery.
References
- 1. Targeted delivery by pH-responsive mPEG-S-PBLG micelles significantly enhances the anti-tumor efficacy of doxorubicin with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preliminary Study of Conformation and Drug Release Mechanism of Doxorubicin-Conjugated Glycol Chitosan, via cis-Aconityl Linkage, by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-Aconityl spacer between daunomycin and macromolecular carriers: a model of pH-sensitive linkage releasing drug from a lysosomotropic conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 8. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aktpublication.com [aktpublication.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Impact of moisture on cis-Aconitic anhydride reactivity and how to mitigate it
Welcome to the dedicated support center for cis-Aconitic Anhydride (CAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling this versatile but sensitive reagent. As a key component in pH-responsive drug delivery systems and advanced biomaterials, understanding its reactivity, particularly its sensitivity to moisture, is paramount for successful and reproducible experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound. The guidance provided explains the likely root causes and offers actionable solutions.
Issue 1: My reaction yield is significantly lower than expected.
Root Cause Analysis: Low yields in reactions involving this compound, particularly in conjugation reactions with amines (e.g., on proteins, peptides, or drug molecules), are most commonly due to premature hydrolysis of the anhydride.[1] this compound is highly susceptible to moisture, which leads to a ring-opening reaction that forms cis-aconitic acid.[2][3][4] This dicarboxylic acid is unreactive towards the amine nucleophile under typical conjugation conditions, effectively removing your starting material from the reaction and halting product formation.
dot
Caption: Competing reaction pathways for this compound.
Mitigation & Solution Protocol: The key to preventing hydrolysis is the rigorous exclusion of water from your reaction system. This requires adopting standard techniques for handling moisture-sensitive reagents.[5][6]
-
Glassware Preparation:
-
All glassware (reaction flasks, dropping funnels, stir bars) must be thoroughly dried.
-
Protocol: Place glassware in an oven at >125°C for at least 4 hours (overnight is ideal).[7] Assemble the apparatus while still hot and immediately place it under a positive pressure of dry, inert gas (Nitrogen or Argon) to cool.[7]
-
-
Solvent & Reagent Purity:
-
Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Ensure all other reagents, especially amine-containing solutions if they are hygroscopic, are dry.
-
-
Reaction Setup:
-
Conduct the reaction under a continuous positive pressure of dry Nitrogen or Argon. A Schlenk line or a glovebox provides the best environment.[7][8]
-
Use rubber septa on all openings to prevent atmospheric moisture from entering.
-
Transfer all liquids via dry, gas-tight syringes. Before drawing up your reagent, flush the syringe with the inert gas from your reaction setup 5-10 times.[7]
-
Issue 2: I observe unexpected byproducts in my final product analysis (e.g., via HPLC, NMR).
Root Cause Analysis: Beyond simple hydrolysis, this compound can undergo other competitive side reactions, especially during amine addition. These include:
-
Double Bond Isomerization: The double bond can shift, leading to the formation of itaconic acid derivatives.[1][9]
-
Decarboxylation: Loss of CO₂ can occur under certain conditions.[1][9]
These side reactions are problematic because the resulting amide products often lose their pH-sensitivity, which is the primary reason for using CAA in drug delivery systems.[1][9] The formation of these byproducts can be promoted by non-optimal reaction conditions or the presence of strong nucleophiles.
Mitigation & Solution Protocol:
-
Control Reaction Conditions:
-
Temperature: Perform the initial anhydride activation and amine addition at low temperatures (e.g., in an ice bath) to minimize side reactions.[2]
-
pH Control: When working in aqueous or mixed-solvent systems, carefully maintain the pH. For amine conjugation, a pH of 8.5-9.0 is often used to ensure the amine is deprotonated and nucleophilic, but this should be maintained carefully and for a limited time.[2]
-
-
Choice of Reagents:
-
Weakly nucleophilic aromatic amines are less prone to inducing side reactions compared to highly reactive aliphatic amines.[1]
-
Consider alternative linker chemistries if isomerization remains a persistent issue. Homologous anhydrides with additional methylene groups in the side chain are often more stable.[1]
-
-
Analytical Verification:
-
Protocol: Use High-Performance Liquid Chromatography (HPLC) to analyze your starting material and final product.[10] Develop a method that can separate the desired product, unreacted CAA, cis-aconitic acid, and potential isomers. A reversed-phase C18 column with a UV detector set to ~210 nm is a common starting point for organic acid analysis.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why exactly is this compound so sensitive to moisture?
Anhydrides, by their chemical nature, are "dehydrated" forms of two carboxylic acid groups. They are thermodynamically driven to react with water in a hydrolysis reaction to revert to the more stable dicarboxylic acid form.[4][11] The process is a nucleophilic acyl substitution where a water molecule attacks one of the carbonyl carbons of the anhydride ring.[12][13] This breaks the C-O-C anhydride bond and opens the ring, forming two carboxyl groups. The reaction is often catalyzed by acidic or basic conditions.
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability and reactivity of your CAA supply, adhere to the following storage protocols:
-
Container: Store in the original, tightly sealed container. If you need to aliquot the material, do so in a glovebox and store it in a clean, dry vial with a tight-fitting cap, sealed with paraffin film.
-
Atmosphere: Store under an inert gas (Nitrogen or Argon).[14] Many suppliers package CAA in Sure/Seal™ bottles to facilitate this.[7]
-
Temperature: Store in a cool, dry place.[2][14] Avoid temperature cycling that can cause condensation inside the container.
-
Location: Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[2][15]
Q3: How can I check the quality of my this compound before starting an experiment?
It is crucial to verify the purity of your starting material, as degradation can occur during shipping or storage.
-
Melting Point: A sharp melting point in the expected range (typically 75-78°C) is a good indicator of purity.[16] A broad or depressed melting point suggests the presence of impurities, likely cis-aconitic acid.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of a small sample. Look for the characteristic strong, sharp peaks of the cyclic anhydride C=O stretching (typically around 1780 and 1850 cm⁻¹). The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peaks would indicate significant hydrolysis to the carboxylic acid.[17]
-
HPLC Analysis: For a quantitative assessment, dissolve a small, accurately weighed amount in an anhydrous solvent and analyze it via HPLC as described in the troubleshooting section.
Q4: What is the impact of pH on the stability of this compound and its conjugates?
The pH environment has a dramatic effect on the stability of both the anhydride and its resulting amide conjugates. This pH-dependent behavior is precisely why it is used for smart drug delivery.[2][18]
| pH Condition | Impact on this compound | Impact on cis-Aconityl Amide Conjugate | Rationale & Application |
| Acidic (pH 4.5-6.5) | Rapid hydrolysis to cis-aconitic acid.[2] | Rapid hydrolysis to release the conjugated amine.[2] | Mimics the acidic environment of endosomes, lysosomes, or the tumor microenvironment, triggering drug release.[2][18] |
| Neutral (pH 7.4) | Relatively stable, with a hydrolysis half-life exceeding 48 hours.[2] | Remarkably stable , ensuring the drug conjugate remains intact during circulation in the bloodstream.[2] | Critical for preventing premature drug release and minimizing off-target toxicity. |
| Basic (pH 8.5-9.0) | Susceptible to hydrolysis. | Stable during short reaction times, but prolonged exposure can lead to degradation. | Used transiently during conjugation reactions to deprotonate primary amines, making them better nucleophiles.[2] |
dot
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 6318-55-4 [smolecule.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. shimadzu.co.kr [shimadzu.co.kr]
- 11. proprep.com [proprep.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. This compound | 6318-55-4 [chemicalbook.com]
- 17. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Analytical techniques for detecting impurities in cis-Aconitic anhydride
Welcome to our dedicated technical support center for the analytical characterization of cis-Aconitic Anhydride. This resource is designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for purity assessment and impurity detection. We understand the critical nature of precise analytical data in your work and have compiled this guide to address common challenges and frequently asked questions. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical workflows.
Section 1: Critical Considerations for Sample Handling and Stability
This compound is a reactive molecule, and its integrity can be compromised by environmental factors. Proper handling and storage are paramount for obtaining accurate analytical results.
Frequently Asked Questions (FAQs):
Q1: What are the primary degradation pathways for this compound?
A1: The most significant degradation pathway is hydrolysis. Due to its moisture sensitivity, this compound readily reacts with water to form cis-aconitic acid.[1] This can occur if the compound is exposed to atmospheric moisture or residual water in solvents. Another consideration is thermal stability; at elevated temperatures, isomerization to the more stable trans-aconitic anhydride can occur.[2]
Q2: How should I properly store my this compound samples?
A2: To minimize hydrolysis, samples should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect from moisture. For long-term storage, refrigeration (2-8°C) is recommended to reduce the rate of potential degradation.
Q3: What precautions should I take during sample preparation for analysis?
A3: Use anhydrous solvents to prepare your samples, especially for techniques like HPLC and GC-MS. If possible, prepare samples immediately before analysis to minimize the risk of degradation in solution. Always work in a dry environment, and consider using a glove box for sample handling if high accuracy is required.
Section 2: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for the separation and quantification of this compound and its non-volatile impurities.
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of this compound.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Peak tailing for the main component and impurities. | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a column specifically designed for organic acid analysis, such as an Acclaim™ Organic Acid (OA) column.[3] Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to maintain them in their protonated form. |
| Poor resolution between cis- and trans-aconitic acid. | Suboptimal mobile phase composition or stationary phase. | Optimize the mobile phase gradient and consider a column with different selectivity, like a Newcrom R1.[4] |
| Appearance of a new peak corresponding to cis-aconitic acid over time. | Hydrolysis of the anhydride in the sample solution. | Prepare samples fresh in anhydrous solvent and analyze them promptly. If using an autosampler, ensure it is temperature-controlled to slow down degradation. |
| Baseline drift or noise. | Contaminated mobile phase or detector issues. | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. If the problem persists, flush the system and clean the detector cell. |
FAQs:
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: A reverse-phase column is typically used. For improved peak shape and resolution of organic acids, consider columns like the Acclaim™ Organic Acid (OA) or other polar-endcapped C18 columns.[3] For challenging separations of isomers, specialized columns may be necessary.[4][5][6]
Q5: What is a suitable mobile phase for this analysis?
A5: A common mobile phase consists of an aqueous buffer (e.g., phosphate or formate buffer) at a low pH (around 2-3) and an organic modifier like acetonitrile or methanol. A gradient elution is often employed to separate compounds with different polarities.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatization Approaches
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. However, due to the low volatility and polar nature of this compound and its related acids, derivatization is often necessary.
Experimental Workflow for GC-MS Analysis (with Derivatization):
Caption: A general workflow for the GC-MS analysis of this compound involving a derivatization step.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Broad or tailing peaks. | Incomplete derivatization or active sites in the GC system. | Optimize the derivatization reaction conditions (reagent excess, temperature, and time). Use a fresh, high-quality derivatization reagent. Ensure the GC liner and column are properly deactivated. |
| Inaccurate quantification of cis-aconitic acid impurity. | Thermal conversion of cis-aconitic acid to the anhydride in the hot GC inlet. | A key challenge is the thermal lability of the acid, which can dehydrate to the anhydride in the injector port.[2] Consider a lower injection temperature or use a derivatization method that protects the carboxylic acid groups and is stable at GC temperatures. |
| Low response for the analyte. | Poor derivatization efficiency or degradation of the derivative. | Choose a derivatization reagent that is effective for carboxylic acids and stable under the analytical conditions. Silylation reagents are a common choice.[7] |
| Presence of unexpected peaks. | Byproducts from the derivatization reaction or sample contamination. | Run a reagent blank to identify any peaks originating from the derivatization agent. Ensure all glassware is scrupulously clean and dry. |
FAQs:
Q6: Why is derivatization necessary for the GC-MS analysis of this compound?
A6: this compound and its related acid impurities are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization replaces active hydrogens on the carboxyl groups with less polar, more volatile groups, improving chromatographic performance and thermal stability.[7]
Q7: What are some common derivatization reagents for this type of analysis?
A7: Silylation reagents, such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), are widely used to derivatize carboxylic acids for GC-MS analysis. Esterification reagents can also be employed. The choice of reagent will depend on the specific impurities being targeted.[7]
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of the anhydride functional group and detecting major impurities like the corresponding carboxylic acid.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Appearance of a broad peak around 3000 cm⁻¹ and a carbonyl peak around 1700 cm⁻¹. | Presence of cis-aconitic acid due to hydrolysis. | This is a strong indication of hydrolysis. The broad peak corresponds to the O-H stretch of the carboxylic acid, and the peak around 1700 cm⁻¹ is the carbonyl stretch of the acid, which is at a lower wavenumber than the anhydride carbonyls.[8] Re-evaluate sample handling and storage procedures to minimize moisture exposure. |
| Weak or poorly resolved anhydride carbonyl peaks. | Low concentration of the analyte or poor sample preparation. | For solid samples, ensure the KBr pellet is well-ground and uniformly mixed, or for ATR-FTIR, ensure good contact between the sample and the crystal. |
| Shifts in peak positions. | Different sample preparation methods (e.g., KBr vs. ATR) or interaction with the sample matrix. | Be consistent with the sample preparation method. When comparing spectra, ensure they were collected under the same conditions. |
FAQs:
Q8: What are the characteristic FTIR peaks for this compound?
A8: Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching peaks due to symmetric and asymmetric stretching.[9] For cyclic anhydrides like this compound, these peaks are typically found in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[9]
Q9: Can FTIR be used for quantitative analysis of impurities?
A9: While FTIR is primarily a qualitative technique for functional group identification, it can be used for quantitative analysis if a proper calibration curve is constructed. However, for accurate quantification of low-level impurities, chromatographic techniques like HPLC or GC-MS are generally preferred due to their higher sensitivity and selectivity.[8]
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ercatech.ch [ercatech.ch]
- 4. Separation of trans-Aconitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Aconitic Acid on BIST A+ | SIELC Technologies [sielc.com]
- 6. Aconitic acid | SIELC Technologies [sielc.com]
- 7. gcms.cz [gcms.cz]
- 8. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Senior Scientist's Guide to pH-Sensitive Linkers: cis-Aconitic vs. Citraconic Anhydride
In the landscape of targeted drug delivery, particularly for antibody-drug conjugates (ADCs) and nanoparticle-based systems, the linker is not merely a tether but an intelligent component dictating the efficacy and safety of the therapeutic. Among the various stimuli-responsive strategies, pH-sensitivity is paramount, designed to exploit the acidic microenvironments of tumors and intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) while maintaining conjugate stability in systemic circulation (pH 7.4).[1][2]
This guide provides an in-depth comparison of two foundational maleic anhydride-derived linkers: cis-aconitic anhydride (CAA) and citraconic anhydride. We will dissect their chemical mechanisms, compare their performance based on experimental evidence, and provide robust protocols to empower researchers in making an informed selection for their bioconjugation projects.
The Core Principle: Intramolecular Catalysis of Amide Hydrolysis
Both cis-aconitic and citraconic anhydrides react with primary amines—such as those on the side chain of lysine residues or on an amine-containing payload—to form a maleamic acid derivative.[3] The genius of this system lies in the newly formed amide bond's proximity to a carboxylic acid group.
At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged, repelling the electron-rich amide bond and ensuring its stability. However, in an acidic environment, the carboxyl group becomes protonated. This allows it to act as an intramolecular acid catalyst, protonating the amide nitrogen and facilitating a cyclization reaction that rapidly cleaves the amide bond, releasing the free amine.[4][5] This elegant mechanism ensures that the therapeutic payload is unleashed precisely where it is needed most.
Diagram 1: General reaction of a cyclic anhydride with a primary amine.
Deep Dive 1: this compound (CAA)
First described as a pH-sensitive spacer in 1981, the cis-aconityl linkage has been a workhorse in the field.[6] It is formed by reacting this compound with an amine-bearing molecule. The resulting conjugate features the requisite carboxyl group positioned to catalyze hydrolysis under acidic conditions.
Performance and pH-Sensitivity
Experimental data demonstrate the linker's desired pH-dependent behavior. Conjugates are often stable at pH 7.4 for extended periods, while payload release is triggered at lower pH values. One of the earliest studies reported complete release of daunorubicin from a polylysine conjugate within 3 hours at pH 4.0, with no detectable release after 96 hours at pH 7.0.[4] More recent work with a poly(vinyl alcohol)-doxorubicin conjugate showed a release half-life of 3 hours at pH 5.0, confirming its acid-labile nature.[7] This profile makes it theoretically suitable for drug delivery systems targeting the lysosomal compartment.[8]
The Critical Challenge: Isomerization and Side Reactions
The primary and most significant drawback of using this compound is its chemical instability, which leads to a heterogeneous mixture of products during conjugation.[9] Two major side reactions plague its application:
-
trans-Isomerization: The double bond can isomerize from the required cis-configuration to the trans-configuration. In the trans-isomer, the carboxyl group is oriented away from the amide bond, rendering it incapable of intramolecular catalysis. This results in a highly stable, non-cleavable linker, effectively creating an inert prodrug.[4][7] Studies have shown that the trans-isomer is generated in significant quantities during conjugation reactions.[7]
-
Decarboxylation: CAA can undergo decarboxylation, leading to itaconic acid derivatives.[1][9] These byproducts also lack the correct geometry for pH-sensitive cleavage.
These side reactions mean that a seemingly straightforward conjugation results in a mixture of the desired pH-sensitive product, a non-cleavable trans-isomer, and other inert derivatives.[1][4] This not only reduces the yield of the active conjugate but also introduces significant analytical challenges and potential regulatory hurdles due to product heterogeneity.
Diagram 2: Deleterious side reactions during conjugation with this compound.
Deep Dive 2: Citraconic Anhydride
Citraconic anhydride, or 2-methylmaleic anhydride, is a structural analogue that offers a more robust and reliable alternative. By replacing a hydrogen on the double bond with a methyl group, the molecule's chemical properties are significantly improved.
Performance and pH-Sensitivity
Like CAA, citraconic anhydride reacts with primary amines to form a pH-sensitive amide bond. The linkage is highly stable at neutral and alkaline pH but hydrolyzes rapidly under mild acidic conditions (e.g., pH < 6).[10] This property has made it a standard reagent for the reversible blocking of lysine residues in protein chemistry for decades. The methyl group on the double bond enhances the rate of acid-catalyzed hydrolysis compared to unsubstituted maleic anhydride through the Thorpe-Ingold effect, which favors the cyclized intermediate.[5]
The Advantage: Synthetic Fidelity and Product Homogeneity
The key advantage of citraconic anhydride over this compound is its synthetic predictability. The methyl group and the inherent structure of the maleic anhydride ring prevent the problematic isomerization and decarboxylation side reactions seen with CAA.[5][9] Conjugation with citraconic anhydride yields a single, well-defined product, ensuring that nearly 100% of the formed linkers are pH-sensitive. This homogeneity is critical for:
-
Reproducibility: Ensuring consistent batch-to-batch synthesis.
-
Efficacy: Maximizing the amount of actively targeted drug.
-
Analytics: Simplifying characterization and quality control.
-
Regulatory Approval: Providing a well-defined molecular entity.
Diagram 3: Mechanism of acid-catalyzed hydrolysis for maleamic acid linkers.
Head-to-Head Comparison
The choice between these two linkers becomes clear when their key attributes are compared directly.
| Feature | This compound | Citraconic Anhydride | Rationale & Field Insight |
| pH-Sensitivity | Yes (pH < 5.5) | Yes (pH < 6.0) | Both are effective, but citraconic anhydride's cleavage can be tuned by substituents.[5] |
| Stability at pH 7.4 | Good | Excellent | The primary concern for CAA is pre-conjugation instability, not post-conjugation stability of the cis-isomer. |
| Side Reactions | Isomerization, Decarboxylation | None Reported | This is the critical differentiator. CAA's side reactions produce inert conjugates, reducing yield and purity.[1][4][9] |
| Product Homogeneity | Poor (Mixture of isomers) | Excellent (Single product) | Citraconylation leads to a well-defined, reproducible product, which is vital for therapeutic development.[10] |
| Synthetic Tractability | Complex, requires purification of isomers | Straightforward | The clean reaction of citraconic anhydride simplifies downstream processing and analysis. |
| Cleavage Rate | Half-life ~3 hrs at pH 5.0[7] | Rapid hydrolysis at pH ~4 | Rates are comparable and sufficient for endosomal release, but citraconyl systems are more predictable. |
Experimental Protocols
The following protocols provide a framework for creating and evaluating conjugates. Causality: Amine-containing buffers (e.g., Tris, glycine) must be avoided as they will competitively react with the anhydride. A phosphate or carbonate/bicarbonate buffer is recommended.
Protocol 1: General Protein Conjugation with Anhydride Linkers
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer, pH 8.5. Ensure the protein of interest is buffer-exchanged into this reaction buffer.
-
Protein Preparation: Adjust the protein concentration to 5-10 mg/mL.
-
Reagent Preparation: Dissolve this compound or citraconic anhydride in a dry, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 100 mM immediately before use. Anhydrides are moisture-sensitive.[11]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the anhydride solution to the stirring protein solution. Add the reagent in small aliquots to prevent precipitation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Remove excess reagent and byproducts by desalting or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Protocol 2: Evaluating pH-Dependent Payload Release by RP-HPLC
This protocol assumes a payload with a distinct UV-Vis chromophore or fluorescence.
-
Buffer Preparation: Prepare three relevant buffers:
-
Stability Buffer: 100 mM Sodium Phosphate, pH 7.4 (Physiological).
-
Release Buffer 1: 100 mM Sodium Acetate, pH 5.5 (Endosomal).
-
Release Buffer 2: 100 mM Sodium Acetate, pH 4.5 (Lysosomal).
-
-
Sample Preparation: Dilute the purified conjugate from Protocol 1 into each of the three buffers to a final concentration of 1 mg/mL.
-
Incubation: Incubate all three samples at 37°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Quench the reaction by adding a neutralizing buffer if necessary or by immediate injection.
-
RP-HPLC Analysis: Analyze each aliquot by reverse-phase HPLC.
-
Self-Validation: The chromatogram for the t=0 sample will show a single peak for the intact conjugate.
-
Methodology: Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA. Monitor the elution profile at a wavelength appropriate for the payload.
-
Data Interpretation: The peak corresponding to the intact conjugate will decrease over time in the acidic buffers, while a new peak corresponding to the released payload will appear and increase. The sample at pH 7.4 should show minimal change, confirming stability.
-
-
Quantification: Calculate the percentage of released payload at each time point by integrating the respective peak areas. Plot % release vs. time to determine release kinetics and half-life.
Diagram 4: Workflow for synthesis and pH-dependent release analysis of conjugates.
Conclusion and Recommendations
While both this compound and citraconic anhydride operate on the same elegant principle of pH-sensitive intramolecular catalysis, their practical utility in the development of high-quality bioconjugates is vastly different.
-
This compound: Due to its propensity for isomerization and decarboxylation, CAA leads to heterogeneous products with reduced efficacy and significant analytical complexity.[1][4][9] Its use in modern therapeutic development is challenging and should be approached with extreme caution. Researchers must be prepared to implement rigorous analytical methods to separate and characterize the resulting isomeric mixture.
-
Citraconic Anhydride: This linker stands out as the superior choice for most applications. Its clean reaction chemistry, synthetic reliability, and the resulting homogeneity of the final product make it a robust and trustworthy tool.[10] For researchers developing ADCs, polymer-drug conjugates, or other targeted delivery systems, citraconic anhydride provides a predictable and scalable path to a well-defined, pH-sensitive product.
For any project where product purity, reproducibility, and a clear mechanism of action are paramount, citraconic anhydride is the recommended linker . Its favorable chemical properties minimize downstream complications and provide a solid foundation for building next-generation targeted therapeutics.
References
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cis-Aconityl spacer between daunomycin and macromolecular carriers: a model of pH-sensitive linkage releasing drug from a lysosomotropic conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Comparative Guide to the In Vitro Characterization of cis-Aconitic Anhydride Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of pH-Responsive Drug Delivery
In the realm of targeted drug delivery, creating systems that can intelligently respond to their environment is a paramount goal. The tumor microenvironment, characterized by a lower pH (around 6.5-6.8) compared to healthy tissues (pH 7.4), presents a unique opportunity for triggered drug release.[1][2][3] This has led to the development of pH-sensitive nanoparticles, which are designed to remain stable in circulation and release their therapeutic payload specifically at the acidic tumor site.[2][4][5]
Cis-aconitic anhydride (CAA) has emerged as a valuable tool in the design of such systems.[6][7][8] Its anhydride group can react with amine-containing drugs or polymers to form an amide bond. This bond is uniquely stable at physiological pH but is susceptible to rapid hydrolysis in mildly acidic conditions due to intramolecular catalysis by the adjacent carboxylic acid group.[6] This property makes CAA an excellent linker for creating pH-responsive drug-polymer conjugates and nanoparticles.[6][9][10][11][12]
This guide will walk you through the essential in vitro assays for characterizing CAA nanoparticles and provide a comparative analysis against other widely used platforms like Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
Core Characterization Workflow
A thorough in vitro characterization of any nanoparticle formulation is crucial before proceeding to more complex biological studies. The following workflow outlines the key assays that provide a comprehensive understanding of the physicochemical properties and biological interactions of CAA nanoparticles.
Caption: Core workflow for in vitro characterization of nanoparticles.
Physicochemical Characterization: Building a Performance Baseline
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Why it Matters: These fundamental parameters govern the in vivo fate of nanoparticles. Particle size influences circulation time, tumor accumulation (through the enhanced permeability and retention effect), and cellular uptake. PDI indicates the uniformity of the nanoparticle population, with a lower PDI being desirable. Zeta potential measures the surface charge, which affects colloidal stability and interactions with biological membranes.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution and PDI.
-
Zeta Potential: For zeta potential measurement, inject the diluted sample into a specialized cuvette with electrodes. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Data Analysis: Analyze the correlation function to obtain the mean particle size and PDI. For zeta potential, analyze the phase plot to determine the electrophoretic mobility and subsequently the zeta potential.
Comparative Data:
| Nanoparticle Type | Typical Size (nm) | Typical PDI | Typical Zeta Potential (mV) |
| This compound NP | 80 - 200 | < 0.2 | -15 to -30 |
| PLGA NP | 100 - 300 | < 0.25 | -20 to -40 |
| Liposomes | 50 - 250 | < 0.15 | -10 to -50 (anionic) or +10 to +40 (cationic) |
Drug Loading and Encapsulation Efficiency
Why it Matters: High drug loading capacity (LC) and encapsulation efficiency (EE) are critical for delivering a therapeutically relevant dose of the drug with a minimal amount of carrier material, thereby reducing potential carrier-related toxicity.
Experimental Protocol: Quantification of Encapsulated Drug
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
Comparative Data:
| Nanoparticle Type | Typical Drug Loading (%) | Typical Encapsulation Efficiency (%) | Key Influencing Factors |
| This compound NP | 5 - 20 | 60 - 90 | Drug-polymer conjugation chemistry, polymer composition |
| PLGA NP | 1 - 10 | 50 - 80 | Polymer molecular weight, drug-polymer interaction, solvent system[14] |
| Liposomes | 0.1 - 5 (passive loading) | 10 - 40 (passive loading) | Lipid composition, drug hydrophobicity, loading method[15] |
In Vitro Drug Release: The pH-Trigger in Action
Why it Matters: This is the cornerstone experiment for CAA nanoparticles, demonstrating their pH-responsive behavior. The release profile at physiological pH (7.4) should be minimal, while a burst release should be observed at the acidic pH of the tumor microenvironment (e.g., pH 6.5) and endosomes (e.g., pH 5.0).
Experimental Protocol: Dialysis Method
-
Preparation: Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Incubation: Submerge the dialysis bag in a release medium (e.g., phosphate-buffered saline) at two different pH values (7.4 and 5.0) and a constant temperature (37°C) with gentle stirring.
-
Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using an appropriate analytical method (e.g., UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[16][17][18]
Comparative Release Profiles:
Caption: Conceptual comparison of drug release at different pH values.
Biocompatibility and In Vitro Efficacy: Assessing Biological Interactions
Hemolysis Assay: Blood Compatibility
Why it Matters: For intravenously administered nanoparticles, it is crucial to ensure they do not damage red blood cells (hemolysis), which can lead to anemia and other adverse effects.[19] This assay is a primary indicator of hemocompatibility.[20]
Experimental Protocol: Spectrophotometric Quantification of Hemoglobin Release
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Red Blood Cell (RBC) Isolation: Centrifuge the blood to separate the RBCs. Wash the RBC pellet several times with phosphate-buffered saline (PBS).
-
Incubation: Incubate different concentrations of the nanoparticle suspension with a diluted RBC suspension at 37°C for a defined period (e.g., 2 hours).
-
Controls: Use PBS as a negative control (0% hemolysis) and a strong surfactant like Triton X-100 as a positive control (100% hemolysis).[21]
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Quantification: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).[21]
-
Calculation: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Comparative Biocompatibility:
| Nanoparticle Type | Expected Hemolysis (%) | Rationale |
| This compound NP | < 5% | Generally considered biocompatible, but surface properties can influence interactions. |
| PLGA NP | < 5% | Biocompatible and biodegradable, widely used in FDA-approved products. |
| Cationic Liposomes | > 10% | The positive charge can disrupt the negatively charged RBC membrane, leading to hemolysis. |
Cytotoxicity Assay: Evaluating Cell Viability
Why it Matters: This assay determines the concentration at which the nanoparticles or the released drug become toxic to cells. It is essential for establishing a therapeutic window. The MTT assay is a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[22][23]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the drug-loaded CAA nanoparticles, free drug, and empty nanoparticles (as a control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability versus concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Expected Outcome for CAA Nanoparticles: Drug-loaded CAA nanoparticles are expected to show significantly higher cytotoxicity in cancer cells compared to empty nanoparticles. The pH-responsive release should enhance the cytotoxic effect compared to non-pH-responsive nanoparticles, especially at longer incubation times, as more drug is released inside the acidic endosomes of the cells.
Conclusion and Future Outlook
This compound nanoparticles offer a compelling platform for pH-responsive drug delivery. Their ability to remain stable at physiological pH and trigger drug release in the acidic tumor microenvironment holds significant promise for improving therapeutic efficacy and reducing off-target toxicity. The in vitro characterization methods outlined in this guide provide a robust framework for evaluating the performance of these nanoparticles and comparing them to other delivery systems.
A thorough understanding of the physicochemical properties, drug release kinetics, and biological interactions is essential for the rational design and optimization of CAA-based nanomedicines. The data generated from these assays are critical for making informed decisions about lead candidate selection and for guiding further preclinical and clinical development. As our understanding of the tumor microenvironment and nanoparticle engineering continues to evolve, CAA and other smart linkers will undoubtedly play a pivotal role in the future of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 6318-55-4 [smolecule.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 6318-55-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. In Vitro Release Kinetics of Antituberculosis Drugs from Nanoparticles Assessed Using a Modified Dissolution Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility | MDPI [mdpi.com]
- 21. academic.oup.com [academic.oup.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The In Vivo Crucible: A Comparative Guide to Cis-Aconitic Anhydride-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted drug delivery, pH-sensitive systems represent a cornerstone of intelligent design, aiming to exploit the acidic microenvironments of tumors and endosomal compartments for site-specific drug release. Among the chemical motifs employed to confer this pH-responsiveness, cis-aconitic anhydride has been a subject of considerable interest. This guide provides a comprehensive in vivo performance comparison of this compound-based drug delivery systems against prominent alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.
Part 1: The Rationale for pH-Sensitivity in Drug Delivery
The therapeutic window of many potent drugs, particularly in oncology, is narrowed by their systemic toxicity. pH-sensitive drug delivery systems (PSDDS) offer a strategy to mitigate off-target effects by ensuring that the drug is released preferentially at the site of action.[1][2] Pathological tissues, such as tumors, often exhibit a lower extracellular pH (around 6.5) compared to healthy tissues and the bloodstream (pH 7.4). Furthermore, upon cellular uptake via endocytosis, drug carriers are trafficked through endosomes and lysosomes, where the pH progressively drops to as low as 4.5.[3] This pH gradient serves as a natural trigger for drug release when employing pH-sensitive linkers.
Part 2: this compound: A Double-Edged Sword
The utility of this compound in drug delivery stems from the formation of an amide bond with a drug molecule, which is susceptible to hydrolysis under mildly acidic conditions. This cleavage is facilitated by intramolecular catalysis involving the neighboring carboxylic acid group, leading to the release of the free drug.[4] This elegant mechanism has been exploited to conjugate a variety of therapeutic agents to carriers like nanoparticles and antibodies.[5][6]
However, the chemistry of this compound is not without its challenges. The molecule is prone to competitive side reactions, including decarboxylation and isomerization, which can lead to the formation of non-pH-sensitive byproducts.[4][7] This can compromise the drug loading efficiency and the precision of the pH-triggered release, representing a significant hurdle in the development of robust and reproducible drug delivery platforms.[4]
Part 3: A Head-to-Head In Vivo Comparison
The true measure of a drug delivery system's utility lies in its in vivo performance. Here, we compare this compound-based systems with other pH-sensitive linkers, focusing on experimental data from preclinical studies.
This compound vs. Hydrazone and Other Linkers
A study directly comparing a doxorubicin conjugate synthesized with this compound (CAA) to one using a linker based on succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and 3-(2-pyridyldithio)propionic acid hydrazide (PDPH) revealed significant differences in their biological activity.[8] While both conjugates exhibited similar pH-dependent drug release profiles in vitro, the 3dAFPpG-SPDP-PDPH-Dox conjugate showed significantly higher cytotoxicity against both doxorubicin-sensitive and -resistant breast cancer cell lines.[8] This suggests that factors beyond the rate of drug release, such as the intracellular localization of the released drug, can play a crucial role in the therapeutic outcome.[8]
| Linker Type | Drug | Cell Line | In Vitro Cytotoxicity (IC50) | Key In Vivo Findings | Reference |
| This compound (CAA) | Doxorubicin | MCF7 | Lower cytotoxicity | Similar intracellular accumulation but different localization | [8] |
| SPDP/PDPH | Doxorubicin | MCF7 | Higher cytotoxicity | - | [8] |
| Hydrazone | Doxorubicin | 4T1 | Significant reduction in cell viability | More effective in controlling tumor growth | [9] |
Table 1: Comparative Performance of Different pH-Sensitive Linkers. This table summarizes the in vitro and in vivo performance of drug delivery systems based on different pH-sensitive linkers.
In Vivo Efficacy of this compound-Based Systems
Despite the potential for side reactions, several studies have demonstrated the in vivo efficacy of this compound-based drug delivery systems. For instance, a system conjugating the KLA peptide to a poly(β-thioester) backbone using this compound has been shown to inhibit tumor growth in vivo.[10] Another study utilizing rod-like cellulose nanocrystals as a carrier for a cis-aconityl-doxorubicin prodrug highlighted enhanced cellular uptake and acid-triggered drug release, suggesting its potential as a drug delivery platform.[11]
| Carrier | Drug | Animal Model | Key In Vivo Outcomes | Reference |
| Poly(β-thioester) | KLA peptide | - | Inhibition of tumor growth | [10] |
| Cellulose Nanocrystal Rods | Doxorubicin | - | Enhanced cellular uptake and acid-triggered release | [11] |
| Monoclonal Antibody | Daunorubicin | Breast tumor cell line | No significant cell killing observed in the tested concentration range | [5] |
Table 2: In Vivo Performance of this compound-Based Drug Delivery Systems. This table summarizes the in vivo outcomes of various drug delivery systems that utilize a this compound linker.
The Rise of Alternatives: Hydrazones and Beyond
Hydrazone linkers have emerged as a popular alternative to this compound, offering a more stable and tunable pH-sensitive linkage.[12] The stability of the hydrazone bond can be modulated by the chemical structure of the hydrazine and carbonyl precursors, allowing for a more precise control over the drug release kinetics.[12] In vivo studies have shown that hydrazone-based systems can effectively inhibit tumor growth and reduce systemic toxicity.[9] For example, pH-sensitive lipid-polymer hybrid nanoparticles loaded with doxorubicin using a hydrazone linker demonstrated superior antitumor activity in a 4T1 breast tumor-bearing mouse model compared to free doxorubicin.[9]
Other pH-sensitive moieties, such as acetals and orthoesters, are also being explored for their potential in drug delivery.[13] These linkers undergo hydrolysis in acidic environments to release the conjugated drug and often produce biocompatible byproducts.
Part 4: Illuminating the Path Forward: In Vivo Experimental Protocols
The rigorous in vivo evaluation of drug delivery systems is paramount for their clinical translation. Below are detailed protocols for assessing the in vivo performance of pH-sensitive nanoparticles.
Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines the steps for evaluating the therapeutic efficacy of a nanoparticle-based drug delivery system in a tumor xenograft model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for the engraftment of human cancer cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 4T1 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., saline control, free drug, nanoparticle formulation).
-
Drug Administration: Administer the treatments intravenously via the tail vein at a predetermined dosage and schedule (e.g., 5 mg/kg doxorubicin equivalent, every three days for four cycles).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Tissue Collection: Excise the tumors and major organs for further analysis (e.g., histopathology, TUNEL assay for apoptosis).
References
- 1. In vitro In vivo comparison of two pH sensitive Eudragit polymers for colon specific drug delivery | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Daunorubicin coupled to monoclonal antibodies via a this compound linker: biochemical and cytotoxic properties revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Effect of pH-Sensitive PLGA-TPGS-Based Hybrid Nanoparticles Loaded with Doxorubicin for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different pH-sensitive linkers for drug conjugation
As a Senior Application Scientist in the field of bioconjugation, I have seen firsthand how the intricate dance between a targeting moiety, a potent payload, and the linking molecule dictates the success or failure of a targeted therapeutic. Among the most elegant strategies in this field is the use of pH-sensitive linkers, which act as intelligent molecular triggers, ensuring a drug conjugate remains silent and stable in the neutral environment of the bloodstream, only to unleash its therapeutic cargo in the acidic microenvironments of tumor tissues or within the cell's own endosomal and lysosomal compartments.
The rationale for this approach is grounded in fundamental cancer biology. The systemic circulation maintains a tightly controlled pH of ~7.4. In contrast, the tumor microenvironment is often slightly acidic (pH 6.0–7.0) due to metabolic abnormalities like the Warburg effect.[1] Upon internalization by a cancer cell, a drug conjugate is trafficked through endosomes (pH 5.5–6.0) and then to lysosomes (pH 4.5–5.0), with each step representing a significant drop in pH.[1][2] A well-designed pH-sensitive linker exploits these gradients to achieve site-specific drug release, thereby maximizing on-target efficacy while minimizing off-target toxicity.
This guide provides a head-to-head comparison of the most prevalent classes of pH-sensitive linkers. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the chemical mechanisms but also the practical, field-proven insights and experimental protocols required to objectively evaluate and select the optimal linker for a given therapeutic application.
The choice of a pH-sensitive linker is a critical design decision. The ideal linker must exhibit a high degree of stability at physiological pH and a rapid, predictable cleavage rate at the target acidic pH. The three most established classes—hydrazones, cis-aconityl derivatives, and orthoesters—each offer a unique profile of reactivity and tunability.
Hydrazone Linkers
Hydrazones are among the most extensively studied and clinically validated pH-sensitive linkers, notably used in the first FDA-approved antibody-drug conjugate (ADC), Gemtuzumab ozogamicin (Mylotarg).[2][3][4] They are formed by the condensation of a ketone or aldehyde with a hydrazine derivative. Their cleavage is based on acid-catalyzed hydrolysis of the C=N bond, which regenerates the constituent carbonyl and hydrazine groups, releasing the payload.[1][]
Mechanism of Action: The hydrolysis is initiated by the protonation of the nitrogen atom, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[1] The stability and cleavage kinetics of hydrazone linkers can be finely tuned by introducing steric or electronic modifications to the carbonyl precursor. For instance, incorporating electron-donating groups near the hydrazone bond can enhance stability at neutral pH.[1][]
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. What are ADC Linkers? | AxisPharm [axispharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Technology: Benchmarking cis-Aconitic Anhydride Against Next-Generation Cleavable Linkers
Introduction: The Linker as the Linchpin of Targeted Therapeutics
In the architecture of sophisticated drug conjugates, such as Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a dynamic control element. Its core mandate is to ensure the potent payload remains securely attached to the targeting moiety (e.g., an antibody) during systemic circulation, only to release it under specific conditions at the target site.[1][2] The efficacy and safety of the entire therapeutic construct hinge on this balance of stability and controlled cleavage.[1][3]
For decades, pH-sensitive linkers have been a cornerstone of this strategy, exploiting the acidic microenvironment of tumors or the lower pH of endosomal and lysosomal compartments.[4][5] Among the earliest and most studied of these is the cis-aconitic anhydride-derived linker. This guide provides an in-depth, objective comparison of this benchmark linker against the next generation of cleavable technologies, offering the experimental frameworks necessary for researchers to make informed decisions in their drug development programs.
The Benchmark: this compound
This compound reacts with amine-containing drugs to form a maleamic acid linker. Its cleavage mechanism is predicated on a pH-dependent intramolecular cyclization, facilitated by the neighboring carboxylic acid group, which protonates at lower pH, catalyzing the release of the payload.[6][7]
Mechanism of Action: At physiological pH (~7.4), the carboxyl group is deprotonated and negatively charged, repelling the amide bond and ensuring the linker remains stable.[6] Upon internalization into the acidic environment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0), the carboxyl group becomes protonated.[5][] This neutral state allows it to act as an intramolecular catalyst, attacking the amide carbonyl and leading to the formation of a cyclic anhydride intermediate and the release of the free drug.[7] This process demonstrates a desirable pH-sensitive release profile, with some studies showing complete release within hours at pH 4.0 while remaining stable for over 96 hours at pH 7.0.[6]
Advantages:
-
Simplicity and Cost-Effectiveness: The starting materials are readily available, and the conjugation chemistry is relatively straightforward.[9][10]
-
Well-Characterized pH Sensitivity: The sharp cleavage profile between physiological and endo-lysosomal pH has been extensively documented.[6][7]
Limitations and Experimental Caveats: The primary drawback of using this compound is its susceptibility to competitive side reactions during conjugation and in aqueous environments.[11][12]
-
Isomerization: The cis-isomer can convert to the more stable but non-cleavable trans-isomer (trans-aconitic acid or tricarballylic acid).[6][12]
-
Decarboxylation: The molecule can undergo decarboxylation, leading to itaconic acid derivatives that are not pH-sensitive.[11][12] These side reactions can result in a heterogeneous mixture of conjugates, some of which are incapable of releasing the payload, thereby reducing the overall potency and complicating characterization.[12] This issue has prompted the development of more stable maleic acid derivatives to circumvent these challenges.[6][13]
Caption: pH-triggered cleavage of a cis-aconityl linker.
The Challengers: Next-Generation Cleavable Linkers
To overcome the limitations of early pH-sensitive linkers and expand the therapeutic window, a diverse array of next-generation technologies has emerged, each employing a distinct cleavage trigger.[14][15]
Enzyme-Cleavable Linkers
These are currently the most successful and widely used linkers in approved and clinical-stage ADCs.[14] They are designed to be substrates for enzymes that are highly expressed in the lysosomal compartment of tumor cells but have low activity in systemic circulation.[]
-
Mechanism: The most common motif is the dipeptide valine-citrulline (Val-Cit).[5][17] Following ADC internalization and trafficking to the lysosome, the protease Cathepsin B, which is overexpressed in many cancer cells, cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).[][18] The cleavage of the PABC moiety triggers a 1,6-elimination cascade, releasing carbon dioxide and the unmodified parent drug.[18][19]
-
Advantages:
-
High Plasma Stability: Val-Cit linkers exhibit excellent stability in human plasma, with half-lives reported to be over 200 days.[2]
-
Defined Release Mechanism: Cleavage is dependent on a specific enzyme, leading to a more controlled and predictable drug release compared to broader triggers like pH.[19]
-
-
Limitations:
-
Species-Specific Stability: Some peptide linkers show instability in rodent plasma due to different enzyme profiles, which can complicate preclinical evaluation.[15][20]
-
Hydrophobicity: Traditional Val-Cit-PABC systems can be hydrophobic, potentially leading to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[20]
-
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Redox-Sensitive Linkers
This class of linkers leverages the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm.
-
Mechanism: Disulfide bonds are the most common redox-sensitive motif.[] The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1-10 mM) than in the plasma (µM).[6] This steep gradient ensures that disulfide-containing linkers remain stable in circulation but are rapidly cleaved upon entering the cell, releasing the payload.[3][22]
-
Advantages:
-
Broad Applicability: The high intracellular GSH concentration is a universal feature of viable cells.
-
Biocompatibility: The disulfide bond is a natural and biocompatible linkage.[6]
-
-
Limitations:
-
Potential for Premature Release: Disulfide bonds can be susceptible to exchange reactions with free thiols in the plasma (e.g., cysteine, albumin), potentially leading to off-target drug release.[23] Linker design, particularly introducing steric hindrance around the disulfide bond, is a key strategy to mitigate this.
-
Next-Generation Architectures: The Rise of Exo-Linkers
A recent innovation in linker design is the "exo-linker" architecture.[24] This approach repositions the cleavable peptide sequence to an "exo" or outer orientation on the PABC spacer.[20][25]
-
Mechanism: The fundamental cleavage mechanism (e.g., by Cathepsin B) remains the same, but the structural rearrangement provides significant benefits.[20]
-
Advantages:
-
Enhanced Stability & Reduced Aggregation: The exo-linker design can mask the hydrophobicity of the payload and the linker itself, leading to reduced aggregation and improved plasma stability.[20][24][26]
-
Improved Pharmacokinetics: Studies have shown that exo-linker ADCs can maintain a higher drug-to-antibody ratio (DAR) over time in vivo compared to their traditional linear counterparts.[26]
-
Higher DAR Potential: The improved physicochemical properties may allow for the development of ADCs with higher, more homogeneous DARs without compromising manufacturability.[25]
-
Head-to-Head Performance Benchmark
The choice of a linker is a multi-parameter optimization problem. The following table summarizes the key performance characteristics based on available data.
| Feature | cis-Aconityl Linker | Val-Cit-PABC Linker | Disulfide Linker | Exo-Linker |
| Cleavage Trigger | Acidic pH (4.5-6.0)[] | Lysosomal Proteases (e.g., Cathepsin B)[18] | High Glutathione (GSH) Concentration[3][6] | Lysosomal Proteases[20][25] |
| Cleavage Location | Endosome / Lysosome | Lysosome | Cytoplasm | Lysosome |
| Plasma Stability (Human) | High (>96h at pH 7.4)[6] | Very High (t½ > 200 days)[2] | Moderate to High (dependent on steric hindrance) | Very High (Improved over linear Val-Cit)[26] |
| Release Kinetics | Rapid at target pH (t½ ~2.5-4h at pH 5.0)[7] | Dependent on enzyme kinetics | Rapid in reducing environment | Dependent on enzyme kinetics |
| Key Advantage | Simple, well-defined pH trigger | High plasma stability, clinical validation | Broad applicability, biocompatible | Improved stability, reduced aggregation, higher DAR potential[24][25] |
| Key Disadvantage | Susceptible to side reactions (isomerization, decarboxylation)[11][12] | Potential hydrophobicity, rodent plasma instability[20] | Potential for premature release via thiol exchange[23] | Newer technology, less clinical data |
| Bystander Effect | Yes (if payload is membrane-permeable) | Yes (if payload is membrane-permeable) | Yes (if payload is membrane-permeable) | Yes (if payload is membrane-permeable) |
Experimental Protocols for Linker Validation
To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies provide a framework for benchmarking linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Causality: This assay is critical for predicting the in vivo stability of a conjugate. Premature drug release in circulation leads to off-target toxicity and a reduced therapeutic index.[1] Comparing stability in both human and mouse plasma is crucial, as species-specific carboxylesterases in mice can cleave certain linkers that are stable in humans, impacting the translatability of preclinical data.[15][20]
Methodology:
-
Preparation: Prepare stock solutions of the test ADC in a suitable buffer (e.g., PBS).
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in pooled human plasma and, separately, in mouse plasma at 37°C.[27] Include a t=0 sample by immediately quenching the reaction.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[27]
-
Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC): HIC separates species based on the number of conjugated payloads, providing a profile of the DAR distribution over time. A shift towards lower DAR species indicates drug loss.
-
LC-MS: For a more quantitative analysis, liquid chromatography-mass spectrometry can be used to measure the amount of intact ADC and quantify any released payload.[27]
-
-
Data Interpretation: Plot the average DAR versus time for each plasma source to determine the linker's stability profile.
Caption: Experimental workflow for the in vitro plasma stability assay.
Protocol 2: pH-Dependent Hydrolysis Assay
Causality: This experiment is fundamental for validating the cleavage mechanism of pH-sensitive linkers like cis-aconityl. It must demonstrate stability at neutral pH and rapid cleavage at acidic pH to confirm its suitability for targeting endo-lysosomal compartments.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).
-
Incubation: Incubate the pH-sensitive conjugate in each buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction and analyze the samples by RP-HPLC or LC-MS to quantify the amount of released drug versus the intact conjugate.
-
Data Interpretation: Plot the percentage of drug release over time for each pH. Calculate the hydrolysis half-life (t½) at each pH to generate a cleavage profile.
Protocol 3: In Vitro Cytotoxicity Assay
Causality: This assay validates the ultimate biological purpose of the conjugate: to kill target cancer cells. It compares the potency of the conjugate against the free payload and negative controls. An effective linker will facilitate payload delivery, leading to a potency that is comparable to or, in some cases, greater than the free drug on antigen-positive cells, while showing minimal toxicity on antigen-negative cells.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.[27]
-
Viability Assessment: Measure cell viability using a standard method such as MTS or a luminescence-based assay (e.g., CellTiter-Glo®).[27]
-
Data Analysis: Normalize the viability data to the untreated control. Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.[27]
Conclusion and Future Outlook
While this compound served as a valuable early tool for exploring pH-sensitive drug delivery, its inherent chemical instability and potential for heterogeneous products have largely relegated it to a historical benchmark. The field has decisively moved towards next-generation technologies that offer superior stability, specificity, and improved physicochemical properties.
Enzyme-cleavable linkers, particularly the Val-Cit motif, represent the current gold standard, underpinning numerous clinical successes.[14] However, the quest for improvement is relentless. Innovations like the exo-linker architecture demonstrate a sophisticated approach to fine-tuning ADC performance, addressing challenges of hydrophobicity and stability that limited earlier designs.[20][25][26]
The future of linker technology will likely involve multi-stimuli responsive systems (e.g., combining enzyme and pH triggers), linkers designed for extracellular cleavage in the tumor microenvironment, and technologies that are seamlessly integrated with site-specific conjugation methods to produce perfectly homogeneous ADCs. The choice of linker is no longer an afterthought but a central, strategic decision that dictates the entire pharmacokinetic and pharmacodynamic profile of a targeted therapeutic. Rigorous, head-to-head benchmarking using validated experimental protocols is essential to unlock the full potential of these next-generation medicines.
References
- 1. adcreview.com [adcreview.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 6318-55-4 [smolecule.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound | 6318-55-4 [chemicalbook.com]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 18. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 19. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 20. pubs.acs.org [pubs.acs.org]
- 22. purepeg.com [purepeg.com]
- 23. njbio.com [njbio.com]
- 24. Exo-Cleavable Linkers: A Promising Architecture for Next-Generation ADCs - SigutLabs [sigutlabs.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-Aconitic Anhydride
For researchers and scientists engaged in drug development and other advanced chemical applications, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. cis-Aconitic anhydride, a valuable reagent in synthetic chemistry, is classified as a corrosive solid that demands a methodical and informed disposal procedure to mitigate risks to personnel and the environment.[1][2][3][4] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established chemical principles and safety practices.
Understanding the Hazard: The Reactivity of this compound
This compound (CAS No. 6318-55-4) is a moisture-sensitive, corrosive solid that causes severe skin burns and eye damage.[1][2][3][4][5] Its primary hazard stems from its reactivity, particularly with water. Like other carboxylic acid anhydrides, it undergoes hydrolysis to form its corresponding carboxylic acid—in this case, cis-aconitic acid.[6][7] This reaction is the fundamental principle behind its safe disposal.
The core strategy for rendering this compound safe for disposal is a two-step process:
-
Controlled Hydrolysis: The anhydride is carefully reacted with water in a controlled manner to convert it into the less reactive cis-aconitic acid.
-
Neutralization: The resulting cis-aconitic acid, a triprotic acid, is then neutralized with a suitable base to a pH range that is safe for aqueous waste disposal in accordance with institutional and local regulations.[8][9][10][11]
It is crucial to manage this process carefully, as the hydrolysis of anhydrides can be exothermic. Slow, controlled addition and external cooling are essential to prevent a runaway reaction.
Quantitative Data for Safe Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound. Adherence to these parameters is critical for ensuring a controlled and complete neutralization process.
| Parameter | Value/Range | Rationale & Source(s) |
| Molar Mass of this compound | 156.09 g/mol | Essential for calculating molar quantities for neutralization.[3][4] |
| Hydrolysis Product | cis-Aconitic Acid (C₆H₆O₆) | The anhydride ring opens upon reaction with water.[6] |
| Stoichiometry of Hydrolysis | 1 mole Anhydride + 1 mole H₂O → 1 mole cis-Aconitic Acid | A 1:1 molar reaction converts the anhydride to the acid. |
| pKa Values of cis-Aconitic Acid | pKa₁ ≈ 2.8, pKa₂ ≈ 4.4, pKa₃ ≈ 6.2 | As a triprotic acid, it requires three equivalents of base for full neutralization to a pH above 7.[12] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for controlled neutralization and provides a visual cue (gas evolution) of the reaction progress.[8][9][13] |
| Stoichiometry of Neutralization | 1 mole cis-Aconitic Acid : 3 moles Sodium Bicarbonate | To neutralize all three acidic protons of the resulting tricarboxylic acid. |
| Final pH of Waste Solution | 6.0 - 8.0 | A generally accepted range for aqueous laboratory waste disposal. Always confirm with your institution's specific guidelines.[10] |
| Quenching Medium | Ice/Water mixture | The large volume of cold water acts as a heat sink to manage the exothermic hydrolysis reaction.[14] |
Step-by-Step Disposal Protocol
This protocol must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][5]
Materials Required:
-
This compound waste
-
Large beaker (at least 20x the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH indicator strips
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Quenching Beaker:
-
Place the large beaker on a magnetic stir plate inside the chemical fume hood.
-
Add a stir bar to the beaker.
-
Fill the beaker with a mixture of ice and deionized water. The total volume of the ice/water should be at least 10-20 times the estimated volume of the anhydride to be quenched. This large volume is crucial for dissipating the heat generated during hydrolysis.[14]
-
Begin stirring the ice/water mixture to create a slurry.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and cautiously add the solid this compound in small portions to the center of the stirring ice/water vortex.
-
CAUTION: Do not add the anhydride in one large portion. The hydrolysis reaction can be exothermic, and rapid addition may cause splashing of corrosive material.
-
Observe the reaction. If significant heat generation or fizzing occurs, pause the addition until the reaction subsides.
-
Continue adding the anhydride portion-wise until it is all transferred.
-
Allow the mixture to stir until all the ice has melted and the solution has reached room temperature. This ensures the hydrolysis to cis-aconitic acid is complete.
-
-
Neutralization:
-
Calibrate a pH meter or have pH strips ready.
-
Slowly add the saturated sodium bicarbonate solution to the stirred cis-aconitic acid solution.
-
Effervescence (bubbling) will occur due to the release of carbon dioxide (CO₂) gas. Add the bicarbonate solution at a rate that does not cause excessive foaming and potential overflow.[13]
-
Continuously monitor the pH of the solution.
-
Continue adding sodium bicarbonate solution until the evolution of gas ceases and the pH of the waste solution is stable within the acceptable range of 6.0 to 8.0.[8][10]
-
-
Final Disposal:
-
Once the solution is neutralized and no more gas is evolving, it can be transferred to a properly labeled aqueous hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures. Do not pour the neutralized solution down the drain unless explicitly permitted by your institutional guidelines for neutralized, non-toxic aqueous waste.[10]
-
Disposal Workflow Diagram
The logical flow for the safe disposal of this compound is illustrated below. This diagram outlines the critical decision points and actions from initial hazard assessment to final waste disposal.
Caption: Workflow for the safe hydrolysis and neutralization of this compound.
Emergency Procedures
Spills: In the event of a small spill, do not use water to clean it up, as this will initiate an uncontrolled hydrolysis reaction. Instead, cautiously cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the mixture into a designated container. The contaminated absorbent material must then be quenched using the hydrolysis and neutralization protocol described above, treating it as pure this compound waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
Personal Contact:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
By adhering to this detailed protocol, laboratory professionals can ensure the safe and effective disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Buy this compound | 6318-55-4 [smolecule.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Aconitic acid - Wikipedia [en.wikipedia.org]
- 13. Understanding the Role of Sodium Bicarbonate in Neutralizing Acids and Its Applications [tengerchemical.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
